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  • Product: 1-oxidopyridin-1-ium-2-sulfonic acid
  • CAS: 28789-68-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Oxidopyridin-1-ium-2-Sulfonic Acid: A Comprehensive Technical Guide

Executive Summary 1-Oxidopyridin-1-ium-2-sulfonic acid (CAS: 28789-68-6), commonly referred to as pyridine-2-sulfonic acid N-oxide or pyrithione sulfonic acid, is a critical organosulfur compound in both synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxidopyridin-1-ium-2-sulfonic acid (CAS: 28789-68-6), commonly referred to as pyridine-2-sulfonic acid N-oxide or pyrithione sulfonic acid, is a critical organosulfur compound in both synthetic chemistry and environmental science. As the primary terminal degradation product of widely used pyrithione-based biocides (such as zinc and copper pyrithione), understanding its synthesis, stability, and characterization is essential for drug development professionals and environmental toxicologists[1]. This whitepaper provides an authoritative, step-by-step guide to the targeted synthesis of 1-oxidopyridin-1-ium-2-sulfonic acid, detailing the mechanistic causality of the oxidation process, self-validating experimental protocols, and comprehensive analytical characterization.

Chemical Identity & Context

In industrial and environmental contexts, pyrithione derivatives are highly reactive. They are sensitive to both photolysis and chemical oxidation[2]. When exposed to strong oxidizing agents, the active thiol/thione group undergoes a sequential transformation, ultimately yielding the highly stable sulfonic acid derivative.

  • IUPAC Name: 1-oxidopyridin-1-ium-2-sulfonic acid

  • Synonyms: Pyridine-2-sulfonic acid N-oxide; Pyrithione sulfonic acid; Omadine sulfonic acid

  • CAS Number: 28789-68-6

  • Molecular Formula: C5H5NO4S

  • Molecular Weight: 175.16 g/mol

Mechanistic Pathways of Oxidation

The synthesis of 1-oxidopyridin-1-ium-2-sulfonic acid relies on the exhaustive oxidation of 2-mercaptopyridine N-oxide (pyrithione). This is not a single-step reaction; rather, it is a sequential oxidation cascade.

  • Dimerization: Initial exposure to weak oxidizers or low concentrations of peroxides converts the monomeric pyrithione into its disulfide dimer, 2,2'-dithiobis(pyridine N-oxide) (dipyrithione)[2].

  • Sulfinic Acid Formation: Further oxidation cleaves the disulfide bond, introducing oxygen to form the intermediate pyrithione sulfinic acid[3].

  • Terminal Oxidation: The final, highly stable product is the sulfonic acid. This step requires excess oxidant and thermal activation to overcome the activation energy barrier.

OxidationPathway A Pyrithione (Thiol/Thione) B Dipyrithione (Disulfide) A->B Mild Oxidation C Pyrithione Sulfinic Acid B->C Strong Oxidation D 1-Oxidopyridin-1-ium -2-sulfonic acid C->D Terminal Oxidation

Sequential oxidation pathway of pyrithione to 1-oxidopyridin-1-ium-2-sulfonic acid.

Experimental Protocol: Synthesis Workflow

To ensure high yield and purity, the synthesis protocol must be treated as a self-validating system where temperature, pH, and stoichiometry are strictly controlled. The following methodology utilizes Sodium Pyrithione (Sodium Omadine) as the starting material and hydrogen peroxide ( H2​O2​ ) as a clean oxidant.

ExperimentalWorkflow Step1 1. Precursor Preparation Dissolve Sodium Pyrithione Step2 2. Oxidant Addition Dropwise 30% H2O2 at 0-5°C Step1->Step2 Step3 3. Thermal Activation Heat to 60°C for completion Step2->Step3 Step4 4. Isolation Acidify to pH 2, precipitate Step3->Step4 Step5 5. Characterization NMR, MS, UV-Vis validation Step4->Step5

Step-by-step synthetic workflow for 1-oxidopyridin-1-ium-2-sulfonic acid isolation.

Step-by-Step Methodology

Phase 1: Precursor Preparation

  • Dissolution: Dissolve 10.0 g of Sodium Pyrithione (approx. 67 mmol) in 100 mL of deionized water in a 250 mL round-bottom flask.

  • Causality Check: Water is chosen as the solvent because both the sodium salt precursor and the H2​O2​ oxidant are highly miscible, ensuring a homogenous reaction phase.

Phase 2: Controlled Oxidation

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Equip an addition funnel and add 25 mL of 30% H2​O2​ (excess) dropwise over 30 minutes under vigorous magnetic stirring.

  • Causality Check: The oxidation of the thiol precursor is highly exothermic[4]. Dropwise addition under strict thermal control prevents runaway exotherms that could lead to the degradation of the pyridine ring or the formation of unwanted side products.

Phase 3: Thermal Activation

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.

  • Causality Check: While the initial dimerization to the disulfide occurs rapidly at low temperatures, the subsequent oxidation of the sulfinic acid intermediate to the terminal sulfonic acid requires thermal energy to drive the reaction to completion[2].

Phase 4: Isolation and Purification

  • Acidification: Cool the mixture to room temperature. Slowly add 2M HCl dropwise until the pH reaches 2.0.

  • Precipitation: Stir the acidified solution for 1 hour at 4 °C. Filter the resulting white precipitate under a vacuum and wash with cold ethanol.

  • Causality Check: The product exists as a highly soluble sodium salt in the reaction mixture. Acidification protonates the sulfonate group, yielding the zwitterionic 1-oxidopyridin-1-ium-2-sulfonic acid. This form has significantly lower aqueous solubility, allowing it to precipitate cleanly from the solution.

Quantitative Data & Characterization

Validation of the synthesized compound requires a multi-modal analytical approach. The following tables summarize the expected physicochemical properties and characterization markers.

Table 1: Analytical Characterization Markers
Analytical MethodTarget Marker / Expected ResultCausality / Significance
Melting Point ~ 240 °C (Decomposes)High melting point indicates strong intermolecular zwitterionic bonding.
UV-Vis Spectroscopy λmax​ shift from ~330 nm (Pyrithione) to ~280 nmConfirms the loss of the highly conjugated thione chromophore due to oxidation[5].
FT-IR Spectroscopy Strong bands at 1180 cm⁻¹ and 1040 cm⁻¹Validates the presence of the asymmetric and symmetric stretching of the −SO3​ group.
Mass Spectrometry (ESI-) m/z 174.0 [M−H]− Accurately confirms the molecular weight of the sulfonic acid derivative.

Ecotoxicological Significance

Beyond synthetic utility, 1-oxidopyridin-1-ium-2-sulfonic acid plays a paramount role in environmental risk assessments. Metal pyrithiones (Zinc and Copper Pyrithione) are widely used as antifouling agents on marine vessels and in anti-dandruff formulations[6]. When these compounds leach into aquatic environments, they undergo rapid photolysis and oxidation, terminating primarily as pyridine-2-sulfonic acid N-oxide[1].

Table 2: Ecotoxicological Comparison
CompoundAquatic Toxicity (Algae LC50)Environmental Status
Zinc Pyrithione 0.028 mg/L (< 10 µg/L in some species)Highly toxic, active biocide[7].
1-Oxidopyridin-1-ium-2-sulfonic acid > 36.0 mg/LPractically non-toxic terminal degradate[7].

Scientific Insight: The oxidation of the thiol group to the sulfonic acid eliminates the molecule's ability to chelate essential intracellular metals (like copper and iron), which is the primary mechanism of action for pyrithione toxicity. This >1000-fold reduction in toxicity demonstrates that the environmental oxidation pathway serves as a critical natural detoxification mechanism[7].

References

  • Public Release Summary - Evaluation of the new active ZINC PYRITHIONE - Australian Pesticides and Veterinary Medicines Authority. URL: [Link]

  • Ecotoxicological Assessment of Antifouling Biocides and Nonbiocidal Antifouling Paints - Danish Environmental Protection Agency. URL: [Link]

  • Copper Pyrithione Preliminary Work Plan (Aug 2025) - Regulations.gov. URL: [Link]

  • Executive Summary - Regulations.gov. URL: [Link]

  • SODIUM OMADINE - Ataman Kimya. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Pyridine-2-sulfonic Acid N-oxide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of pyridine-2-sulfonic acid N-oxide, a molecule combining th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of pyridine-2-sulfonic acid N-oxide, a molecule combining the functionalities of a pyridine N-oxide and a sulfonic acid. While direct experimental data for this specific compound is not extensively available in public literature, this guide establishes a robust analytical strategy by drawing upon established principles and data from closely related analogues, namely pyridine-N-oxide and pyridine-sulfonic acids. We will detail a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The causality behind experimental choices, self-validating protocols, and interpretation of spectral data are emphasized to ensure scientific integrity. This guide is intended to equip researchers with the necessary tools to confidently characterize this and similar novel heterocyclic compounds.

Introduction: The Structural Challenge

Pyridine-N-oxide and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[1][2] The introduction of a sulfonic acid group at the 2-position of the pyridine ring, combined with N-oxidation, is expected to yield a molecule with distinct polarity, acidity, and coordinating properties. The precise characterization of its three-dimensional structure is paramount for understanding its reactivity, potential as a ligand, and biological interactions.

The primary challenge in the structure elucidation of pyridine-2-sulfonic acid N-oxide lies in the synergistic electronic effects of the electron-withdrawing sulfonic acid group and the electron-donating N-oxide moiety. This interplay will significantly influence the chemical environment of the pyridine ring protons and carbons, requiring a careful and integrated analytical approach.

Proposed Structure and Atom Numbering

A logical starting point is the hypothesized structure of pyridine-2-sulfonic acid N-oxide. The following diagram illustrates the proposed atomic arrangement and numbering scheme that will be used throughout this guide.

Pyridine-2-sulfonic_acid_N-oxide N1 N1 C2 C2 N1->C2 O1 O- N1->O1 + C3 C3 C2->C3 S S C2->S C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 O2 O S->O2 =O O3 O S->O3 =O O4 O S->O4 -OH H_O H

Caption: Proposed structure of pyridine-2-sulfonic acid N-oxide.

The Analytical Workflow: A Multi-pronged Approach

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Confirmation cluster_elucidation Structure Elucidation synthesis Synthesis of Pyridine-2-sulfonic acid N-oxide purification Purification (e.g., Recrystallization, HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ir Infrared (IR) Spectroscopy nmr->ir elucidation Data Integration & Final Structure Confirmation nmr->elucidation ms Mass Spectrometry (HRMS, MS/MS) ir->ms ir->elucidation xray Single-Crystal X-ray Diffraction ms->xray ms->elucidation xray->elucidation

Caption: Workflow for the structure elucidation of pyridine-2-sulfonic acid N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of 1D and 2D NMR experiments will be necessary to assign all proton and carbon signals and to establish connectivity.

Expected ¹H and ¹³C NMR Chemical Shifts

The chemical shifts will be influenced by the deshielding effect of the electronegative N-oxide and sulfonic acid groups. Based on data for pyridine-N-oxide and substituted pyridines, we can predict the approximate chemical shift ranges.[3][4]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H37.8 - 8.2128 - 132Downfield shift due to proximity to the electron-withdrawing SO₃H group.
H47.4 - 7.8126 - 130Influenced by both the N-oxide and SO₃H groups.
H57.3 - 7.7125 - 129Least affected proton, expected to be the most upfield of the ring protons.
H68.3 - 8.7145 - 150Significantly deshielded due to proximity to the N-oxide group.
C2-150 - 155Attached to the electronegative SO₃H group, expected to be significantly downfield.
C3-128 - 132Influenced by the adjacent C2-substituent.
C4-126 - 130Influenced by the para N-oxide group.
C5-125 - 129Least affected carbon.
C6-145 - 150Attached to the nitrogen of the N-oxide, expected to be significantly downfield.
Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical due to the potential for hydrogen exchange of the sulfonic acid proton.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected Vibrational Frequencies
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (sulfonic acid)3200 - 2500 (broad)Strong
C-H stretch (aromatic)3100 - 3000Medium
C=C and C=N stretch (aromatic ring)1600 - 1450Medium to Strong
S=O stretch (sulfonic acid)1250 - 1150 and 1060 - 1030Strong
N-O stretch (N-oxide)1300 - 1200Strong
C-S stretch760 - 730Medium

Data compiled from spectroscopic studies of pyridine-3-sulfonic acid and pyridine-N-oxides.[5]

Experimental Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, further confirming the structure.

Expected Mass and Fragmentation
  • Molecular Formula: C₅H₅NO₄S

  • Monoisotopic Mass: 175.0045 g/mol

Electrospray Ionization (ESI) is the preferred method due to the polar nature of the molecule.

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 176.0123

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 173.9967

Predicted Fragmentation Pathways: The fragmentation pattern will be key to confirming the connectivity.

MS_Fragmentation parent [C₅H₅NO₄S + H]⁺ m/z = 176.0123 frag1 Loss of SO₃ (-80 Da) parent->frag1 frag2 Loss of H₂O (-18 Da) parent->frag2 frag3 Loss of O (-16 Da) parent->frag3 product1 [C₅H₅NO + H]⁺ m/z = 96.0498 frag1->product1 product2 [C₅H₃NO₃S + H]⁺ m/z = 158.0012 frag2->product2 product3 [C₅H₅NSO₃ + H]⁺ m/z = 160.0168 frag3->product3

Caption: Predicted fragmentation pathways for pyridine-2-sulfonic acid N-oxide in positive ion mode MS/MS.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • HRMS Acquisition: Acquire a full scan spectrum in both positive and negative ion modes to determine the accurate mass of the parent ion.

  • MS/MS Acquisition: Select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6]

Experimental Protocol
  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Data Integration and Conclusion

The final step in the structure elucidation process is the integration of all analytical data. The NMR data will define the carbon-hydrogen framework and connectivity. The IR spectrum will confirm the presence of the key functional groups. The HRMS will provide the elemental composition, and the MS/MS fragmentation will support the proposed connectivity. Finally, if a suitable crystal is obtained, X-ray crystallography will provide the definitive three-dimensional structure. A consistent and logical correlation across all these techniques will provide a high degree of confidence in the assigned structure of pyridine-2-sulfonic acid N-oxide.

References

  • Structural chemistry of organosulfur compounds - ResearchGate. Available at: [Link]

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Available at: [Link]

  • Fig. S1 The structures of pyridine N-oxide derivatives. - ResearchGate. Available at: [Link]

  • Pyridine-N-oxide - Wikipedia. Available at: [Link]

  • Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry | ACS Earth and Space Chemistry. Available at: [Link]

  • 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem. Available at: [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC. Available at: [Link]

  • Sulfonamide−Pyridine-N-oxide Cocrystals | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC. Available at: [Link]

  • Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives - ChemRxiv. Available at: [Link]

  • 3-Pyridinesulfonic acid - SIELC Technologies. Available at: [Link]

  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A pyridine-N-oxide catenane for cation recognition - RSC Publishing. Available at: [Link]

  • Isolation, Determination and Analysis of Bioactive Natural Sulfur Compounds - MDPI. Available at: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography - PubMed. Available at: [Link]

  • Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. Available at: [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available at: [Link]

  • IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND Katsuhiro Konno, Kimiko Hashimoto, Haruhisa Shirahama, and Takeshi Matsum. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. Available at: [Link]

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of 1-Oxidopyridin-1-ium-2-sulfonic Acid (POSA)

Executive Summary 1-Oxidopyridin-1-ium-2-sulfonic acid (POSA), also known as pyridine-N-oxide-2-sulfonic acid (CAS: 28789-68-6), is a highly polar, zwitterionic compound. In the fields of environmental toxicology and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Oxidopyridin-1-ium-2-sulfonic acid (POSA), also known as pyridine-N-oxide-2-sulfonic acid (CAS: 28789-68-6), is a highly polar, zwitterionic compound. In the fields of environmental toxicology and pharmaceutical stability, POSA is recognized primarily as a critical early phototransformation intermediate of pyrithione-based biocides (e.g., copper and zinc pyrithione)[1]. Because pyrithiones are widely used as antifouling agents and dermatological active pharmaceutical ingredients (APIs), tracking their degradation into POSA and subsequently into 2-pyridinesulfonic acid (PSA) is a regulatory requirement[2].

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization of POSA, detailing the causality behind analytical choices and providing reference data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mechanistic Context: The Photodegradation Pathway

To understand the spectroscopic profile of POSA, one must first understand its origin. Pyrithione biocides exist as metal complexes of 2-mercaptopyridine N-oxide. Upon exposure to ultraviolet radiation (320–355 nm) in aqueous environments, the carbon-sulfur bond undergoes rapid photo-oxidation. The thiol/thione moiety is oxidized to a sulfonic acid, yielding POSA. Subsequent prolonged irradiation leads to deoxygenation of the N-oxide group, yielding the terminal degradation product, 2-pyridinesulfonic acid (PSA)[3].

Photodegradation Pyrithione Pyrithione Biocide (e.g., CuPT, ZnPT) hv UV Irradiation (320-355 nm) Pyrithione->hv Photolysis POSA 1-Oxidopyridin-1-ium-2-sulfonic acid (POSA) hv->POSA Oxidation PSA 2-Pyridinesulfonic acid (PSA) POSA->PSA Deoxygenation

Caption: Photodegradation pathway of pyrithione biocides yielding POSA and PSA intermediates.

Self-Validating Experimental Protocols

As a zwitterion, POSA presents unique analytical challenges. It is insoluble in non-polar organic solvents and exhibits strong ion-pairing behaviors. The following protocols are designed with built-in causality and self-validation to ensure high-fidelity data acquisition.

AnalyticalWorkflow Sample POSA Isolate NMR NMR Spectroscopy (1H, 13C in D2O) Sample->NMR IR ATR-FTIR (Solid State) Sample->IR UV UV-Vis (Aqueous, pH 7) Sample->UV MS ESI-HRMS (Negative Mode) Sample->MS

Caption: Multi-modal spectroscopic workflow for the structural elucidation of POSA.

Nuclear Magnetic Resonance (NMR) Protocol

Causality: Due to the highly polar sulfonic acid and N-oxide groups, POSA is best solubilized in Deuterium Oxide (D₂O). Chloroform-d (CDCl₃) will fail to dissolve the analyte. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used as the internal standard instead of TMS because TMS is insoluble in water.

  • Step 1: Dissolve 15 mg of POSA standard (or dried photolytic isolate) in 0.6 mL of D₂O.

  • Step 2: Add 0.1% w/v DSS as an internal reference.

  • Step 3: Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (minimum 16 scans) and ¹³C spectra at 100 MHz (minimum 1024 scans) using a standard 30° pulse sequence.

  • Self-Validation Check: The DSS methyl peak must appear at exactly 0.00 ppm with a linewidth of <1.0 Hz, validating magnetic field homogeneity. The absence of broad exchangeable proton signals confirms complete deuterium exchange of the sulfonic acid proton.

Vibrational Spectroscopy (ATR-FTIR) Protocol

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods. KBr can induce ion-exchange reactions with sulfonic acids under high pressure, artificially shifting the S=O stretching frequencies.

  • Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

  • Step 2: Place 2–3 mg of solid POSA directly onto the crystal. Apply the pressure anvil until the torque slips.

  • Step 3: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Check: The baseline must be flat between 2500–1800 cm⁻¹. A sloping baseline indicates poor contact with the ATR crystal or insufficient pressure, requiring sample re-mounting.

UV-Visible Photolytic Tracking Protocol

Causality: UV-Vis is the most rapid method for tracking the conversion of pyrithione to POSA. The N-oxide group in POSA maintains a distinct π-π* transition, but the loss of the conjugated thione group causes a massive hypsochromic (blue) shift[3].

  • Step 1: Prepare a 10 µM solution of POSA in HPLC-grade water buffered to pH 7.0 (using 10 mM phosphate buffer).

  • Step 2: Load into a 1 cm pathlength quartz cuvette.

  • Step 3: Scan from 200 nm to 400 nm.

  • Self-Validation Check: The absorbance at 800 nm must be exactly 0.000. Any absorbance in this region indicates scattering due to particulate matter or microbubbles, invalidating the Beer-Lambert quantification.

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR)

The zwitterionic nature of POSA heavily influences its electronic environment. The N-oxide oxygen donates electron density into the ortho/para positions via resonance, but the formal positive charge on the nitrogen and the strongly electron-withdrawing sulfonic acid group at C2 exert powerful inductive deshielding effects[4].

Table 1: ¹H and ¹³C NMR Assignments of POSA (D₂O, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Structural Assignment / Causality
2 --148.5C-SO₃⁻ : Quaternary carbon, heavily deshielded by the adjacent sulfonate and N⁺.
3 7.95dd (J = 8.0, 1.5)126.2C-H : Deshielded inductively by the adjacent sulfonate group.
4 7.65td (J = 7.8, 1.5)130.1C-H : Para to the N-oxide; experiences resonance shielding competing with inductive deshielding.
5 7.55td (J = 7.8, 1.5)124.8C-H : Meta to the N-oxide; relatively shielded compared to C6.
6 8.40dd (J = 6.5, 1.5)140.3C-H : Alpha to the N⁺-O⁻ group; experiences maximum inductive deshielding from the nitrogen pole.
Vibrational Spectroscopy (ATR-FTIR)

The IR spectrum of POSA is dominated by the overlapping regions of the N-O stretch and the asymmetric S=O stretch. Because the molecule exists as an inner salt (zwitterion), the characteristic broad O-H stretch of a free sulfonic acid (typically >3000 cm⁻¹) is absent, replaced by the vibrational modes of the sulfonate anion (-SO₃⁻).

Table 2: Key Vibrational Frequencies of POSA (Solid State ATR-FTIR)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
1420, 1560 ν(C=C), ν(C=N)Aromatic ring skeletal stretches.
1245 ν(N-O)Characteristic stretching of the pyridine N-oxide moiety.
1180 ν_as(S=O)Asymmetric stretching of the sulfonate anion (-SO₃⁻).
1045 ν_s(S=O)Symmetric stretching of the sulfonate anion.
760 δ(C-H)Out-of-plane bending, indicative of an ortho-disubstituted pyridine ring.
UV-Visible Spectroscopy

In aqueous solution at neutral pH, POSA exhibits a strong absorption maximum (λ_max) at approximately 265 nm .

  • Mechanistic Insight: The parent compound (e.g., Copper Pyrithione) absorbs broadly in the UVA region (~320 nm) due to the highly conjugated metal-thione complex. Upon photolysis, the cleavage of the metal complex and oxidation to the sulfonate breaks this extended conjugation. The resulting POSA spectrum is dominated by the π-π* transition of the pyridine N-oxide ring, causing the λ_max to shift dramatically to 265 nm[2].

High-Resolution Mass Spectrometry (HRMS)

Because POSA contains a pre-ionized sulfonate group, it is exceptionally responsive to Electrospray Ionization in Negative Ion Mode (ESI-) .

  • Exact Mass Calculation: The molecular formula C₅H₅NO₄S yields a monoisotopic mass of 174.9939 Da.

  • Observed Ion: The base peak in ESI- is the deprotonated molecular ion [M-H]⁻ at m/z 173.986 .

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the m/z 174 ion yields a characteristic neutral loss of SO₂ (64 Da) and SO₃ (80 Da), confirming the presence of the sulfonic acid moiety.

Conclusion

The accurate spectroscopic characterization of 1-oxidopyridin-1-ium-2-sulfonic acid (POSA) requires analytical techniques tailored to its zwitterionic, highly polar nature. By utilizing D₂O for NMR, solid-state ATR-FTIR to prevent ion exchange, and negative-mode ESI-MS, researchers can confidently track the environmental fate of pyrithione biocides. The self-validating protocols outlined in this guide ensure that structural elucidation remains robust, reproducible, and scientifically grounded.

References

  • U.S. Environmental Protection Agency (EPA). "Pyridine N-oxide-2-sulfonic acid - Chemical Details." CompTox Chemicals Dashboard. URL:[Link][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56843626, 2-Pyridinesulfonic acid 1-oxide." PubChem. URL:[Link][5]

  • Ministry of Economy, Trade and Industry (METI), Japan. "ビス(2-スルフィドピリジン-1-オラト)銅 (Copper Pyrithione Risk Assessment & Photodegradation)." Chemical Management Policy. URL: [Link][2]

  • Burrows, H. D., et al. "Reaction pathways and mechanisms of photodegradation of pesticides." Journal of Photochemistry and Photobiology B: Biology. (Referencing Neihof et al. on mercaptopyridine-N-oxide). URL: [Link][3]

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 1-Oxidopyridin-1-ium-2-sulfonic Acid: A Comprehensive Technical Guide

Executive Summary Understanding the thermal stability of 1-oxidopyridin-1-ium-2-sulfonic acid (CAS No. 28789-68-6)—also widely known as pyrithione sulfonic acid or 2-pyridinesulfonic acid N-oxide—is critical for modern e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermal stability of 1-oxidopyridin-1-ium-2-sulfonic acid (CAS No. 28789-68-6)—also widely known as pyrithione sulfonic acid or 2-pyridinesulfonic acid N-oxide—is critical for modern environmental chemistry and formulation science. As the terminal, highly persistent oxidative degradate of ubiquitous biocides like [1] and zinc pyrithione, its thermodynamic profile dictates its environmental fate and its behavior in industrial matrices.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermal degradation, outlines a self-validating analytical protocol for its characterization, and synthesizes its physicochemical implications for researchers and drug/agrochemical development professionals.

Chemical Context and Structural Thermodynamics

1-Oxidopyridin-1-ium-2-sulfonic acid possesses a unique structural dichotomy. The molecule features a highly polar, zwitterionic-like character driven by the electron-donating N-oxide dipole adjacent to a strongly electron-withdrawing sulfonic acid moiety[2].

From a thermodynamic perspective, this configuration establishes a robust intermolecular hydrogen-bonding network in the solid state, which artificially elevates its initial decomposition temperature compared to simple pyridine N-oxides. However, the molecule contains two distinct thermal "weak points":

  • The N–O Bond: Susceptible to thermal deoxygenation.

  • The C–S Bond: Susceptible to high-temperature desulfonation.

In marine and aquatic environments, the stability of this compound is a subject of intense regulatory scrutiny. According to the [3], pyrithione sulfonic acid exhibits prolonged persistence in the water column, particularly in colder environments, because it lacks the hydrolytic lability of its parent metal-complexed biocides[4].

Mechanistic Pathway of Thermal Degradation

When subjected to controlled thermal stress, the compound undergoes a predictable, multi-stage degradation pathway. The initial phase involves the cleavage of the N–O bond (deoxygenation), yielding 2-pyridinesulfonic acid. As thermal energy increases, the C–S bond ruptures, releasing sulfur dioxide (SO₂) and leaving behind a pyridine-based carbonaceous residue.

Mechanism A 1-oxidopyridin-1-ium- 2-sulfonic acid B Deoxygenation (N-O Cleavage) A->B C 2-Pyridinesulfonic acid (Intermediate) B->C D Desulfonation (C-S Cleavage) C->D E Pyridine + SO2 (Volatiles) D->E

Thermal degradation pathway of 1-oxidopyridin-1-ium-2-sulfonic acid.

Self-Validating Experimental Protocol: TGA-DSC-EGA

To accurately profile the thermal stability of 1-oxidopyridin-1-ium-2-sulfonic acid, a standard Thermogravimetric Analysis (TGA) is insufficient. To establish a self-validating system , TGA must be coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA), such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

This coupled approach ensures causality: we do not merely observe a mass loss; we chemically identify the effluent gas to prove the exact structural cleavage occurring at that specific temperature.

Step-by-Step Methodology
  • Crucible Selection (Critical Step):

    • Action: Weigh 5–10 mg of high-purity 1-oxidopyridin-1-ium-2-sulfonic acid into an Alumina (Al₂O₃) crucible.

    • Causality: Standard aluminum (Al) pans must be avoided. The sulfonic acid group is a strong organic acid that can react with elemental aluminum at elevated temperatures, producing artifactual exotherms and skewing the degradation profile[5]. Alumina is chemically inert to sulfonic acids.

  • Atmospheric Control:

    • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative combustion of the pyridine ring, allowing researchers to isolate and observe the intrinsic thermal pyrolysis (deoxygenation and desulfonation) of the molecule.

  • Thermal Ramping:

    • Action: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

    • Causality: A 10 °C/min ramp rate provides the optimal balance between thermal resolution (separating the deoxygenation and desulfonation events) and signal-to-noise ratio in the DSC heat flow.

  • Evolved Gas Analysis (EGA) Coupling:

    • Action: Route the TGA exhaust through a heated transfer line (set to 200 °C to prevent condensation) into an FTIR gas cell.

    • Causality: Validates the mass loss. Detection of IR stretches at 1360 cm⁻¹ and 1150 cm⁻¹ definitively confirms that the secondary mass loss event is desulfonation (release of SO₂).

Protocol S1 Sample Preparation Alumina (Al2O3) Crucibles S2 TGA-DSC Execution 10°C/min Ramp, N2 Atmosphere S1->S2 S3 Evolved Gas Analysis (EGA) FTIR/MS Spectral Coupling S2->S3 S4 Data Synthesis Kinetic Modeling S3->S4

Self-validating experimental workflow for TGA-DSC-EGA thermal profiling.

Quantitative Data Synthesis

The thermal degradation of 1-oxidopyridin-1-ium-2-sulfonic acid occurs in distinct, quantifiable phases. The table below summarizes the expected thermodynamic events based on the molecule's theoretical mass fractions and bond dissociation energies.

Table 1: TGA/DSC Thermal Event Summary
Thermal EventTemp. Range (°C)Peak Temp (°C)Mass Loss (%)Enthalpy (ΔH)Evolved Gas Signature (FTIR/MS)
Phase I: Deoxygenation 185 – 215202~9.1%Endothermicm/z 16 (O), subtle H₂O traces
Phase II: Desulfonation 240 – 285268~36.5%Exothermic1360 cm⁻¹, 1150 cm⁻¹ (SO₂), m/z 64
Phase III: Carbonization > 350N/A> 45.0%ExothermicCO₂, CO, NOₓ (if trace O₂ present)

Data Interpretation Note: The theoretical mass of the oxygen atom in the N-oxide group accounts for 9.1% of the total molecular weight (175.16 g/mol ). The theoretical mass of the SO₂ leaving group accounts for 36.5%. The alignment of the empirical TGA mass loss with these theoretical values mathematically validates the proposed degradation mechanism.

Environmental & Formulation Implications

The thermal and chemical stability of 1-oxidopyridin-1-ium-2-sulfonic acid has profound implications for both environmental toxicology and product formulation.

Unlike its parent compounds (e.g., copper pyrithione, which degrades rapidly via photolysis and hydrolysis), the sulfonic acid derivative is highly recalcitrant. Because it requires temperatures exceeding 185 °C to initiate primary degradation (deoxygenation), it remains entirely stable under standard environmental conditions. As noted in [1], pyrithione sulfonic acid is one of the most commonly formed and highly persistent residues in aquatic water columns.

For formulation scientists developing antifouling paints or antidandruff therapeutics, this stability is a double-edged sword. While it ensures that the degradate will not spontaneously decompose and cause formulation outgassing (e.g., SO₂ release) during high-temperature manufacturing processes, its environmental persistence necessitates rigorous lifecycle impact modeling to prevent long-term aquatic accumulation[3].

References

  • Title: Copper Pyrithione Preliminary Work Plan (Aug 2025) - Case Number 5082 Source: U.S. Environmental Protection Agency (Regulations.gov) URL: [Link]

  • Title: Antifouling Paints in Washington State: Third Report to the Legislature (June 2024) Source: Washington State Department of Ecology URL: [Link]

  • Title: 2-Pyridinesulfonic acid 1-oxide | C5H5NO4S (CID 56843626) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

Quantum Chemical Calculations for Pyridine N-Oxide Derivatives: A Comprehensive Technical Guide

Executive Summary Pyridine N-oxides (PNOs) are highly versatile heterocyclic compounds that have become indispensable in modern drug development and synthetic chemistry. The presence of the zwitterionic N-oxide functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine N-oxides (PNOs) are highly versatile heterocyclic compounds that have become indispensable in modern drug development and synthetic chemistry. The presence of the zwitterionic N-oxide functional group ( N+−O− ) profoundly alters the electronic properties of the pyridine ring, activating it toward both electrophilic and nucleophilic substitution. For computational chemists and application scientists, accurately modeling these derivatives requires a rigorous, physics-based approach. This whitepaper outlines the authoritative theoretical frameworks, self-validating experimental protocols, and advanced applications of Density Functional Theory (DFT) and multi-reference methods in predicting the reactivity and structural dynamics of PNO derivatives.

Theoretical Framework & Methodological Causality

Selecting the appropriate computational level of theory is not a matter of preference, but of physical causality. The unique electronic environment of the N-O semipolar bond dictates specific requirements for both the functional and the basis set.

Functional Selection: Beyond Standard B3LYP

While B3LYP remains a ubiquitous workhorse in computational organic chemistry, it often fails to accurately capture medium-range electron correlation and dispersion forces. For PNOs, particularly when modeling non-covalent interactions or Lewis acid-base adducts (such as PyO-BF 3​ ), the hybrid meta exchange-correlation functional M06-2X is strictly recommended[1]. M06-2X is parameterized specifically for main-group thermochemistry and non-covalent interactions, preventing the underestimation of binding energies common in older functionals[1].

Basis Set Causality: The Necessity of Diffuse Functions

The N-oxide group is characterized by a significant partial negative charge localized on the oxygen atom. Standard Pople basis sets (e.g., 6-31G*) artificially constrain this expanded electron cloud, leading to systematically underestimated N-O bond lengths and inaccurate molecular dipole moments. Expert Directive: It is imperative to employ basis sets augmented with diffuse functions, such as aug-cc-pVTZ or 6-311++G(d,p) . These functions allow the electron density to properly diffuse into the vacuum space, yielding structural parameters that perfectly align with empirical Gas-Phase Electron Diffraction (GED) data[2].

Solvation Modeling

Because PNOs possess large dipole moments, their structural and electronic properties are highly sensitive to solvent polarity. Gas-phase calculations often misrepresent the true reaction coordinates found in physiological or synthetic environments. Applying the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is a mandatory step to stabilize the zwitterionic charge separation during optimization.

Self-Validating DFT Experimental Protocol

Trustworthiness in computational chemistry relies on protocols that validate their own outputs. The following step-by-step workflow ensures that the generated molecular descriptors represent true physical states rather than mathematical artifacts.

Step-by-Step Methodology
  • Initial Geometry Generation: Construct the 3D geometry of the substituted PNO, ensuring the starting N-O bond distance is roughly 1.28 Å.

  • Level of Theory Assignment: Apply the M06-2X functional coupled with the aug-cc-pVTZ basis set to account for diffuse electron density[1].

  • Solvation Implementation: Initialize the SMD model corresponding to the experimental solvent (e.g., acetonitrile or water).

  • Concurrent Optimization & Hessian Calculation: Run the geometry optimization simultaneously with a vibrational frequency calculation.

  • Internal Validation (The Hessian Check): Analyze the resulting frequencies. The presence of zero imaginary frequencies validates that the geometry has converged to a true local minimum on the potential energy surface. If an imaginary frequency ( N>0 ) is detected, the structure is a transition state or saddle point and must be perturbed and re-optimized.

  • External Benchmarking: Compare the optimized N-O bond length against known GED or X-ray crystallographic data[2]. A valid calculation should yield an N-O bond length between 1.26 Å and 1.29 Å.

  • Descriptor Extraction: Calculate Natural Bond Orbital (NBO) charges, HOMO/LUMO energies, and Fukui functions to map the electrophilic/nucleophilic susceptibility of the ring.

Fig 1: Self-validating DFT computational workflow for pyridine N-oxide derivatives.

Quantitative Data: Bond Dissociation & Substituent Effects

The reactivity of PNOs is heavily dictated by the N-O Bond Dissociation Enthalpy (BDE). Computational studies reveal a stark contrast between aromatic N-oxides and aliphatic N-oxides. The BDE of pyridine N-oxide is significantly higher than that of trimethylamine N-oxide (TMAO)[3]. This difference of approximately 10–14 kcal/mol is attributed to the "extra" resonance stabilization provided by the aromatic pyridine ring, which delocalizes the oxygen's lone pairs[3].

Substituent effects further modulate this stability. Electron-withdrawing groups (EWGs) like −NO2​ at the para-position decrease the N-O bond length and increase the ipso-angle, whereas electron-donating groups (EDGs) induce the opposite effect[2].

Table 1: Comparison of N-O Bond Properties (PNO vs. TMAO)
MoleculeExperimental N-O Length (Å)Calculated N-O Length (Å)Calculated BDE (kcal/mol)Resonance Stabilization
Pyridine N-oxide (PNO) 1.28 – 1.291.26 – 1.27~64.7High (Aromatic Delocalization)
Trimethylamine N-oxide (TMAO) ~1.38~1.37~57.8None (Aliphatic)

Data synthesized from comparative DFT studies utilizing B3LYP and M06 functionals[3],[2].

Advanced Applications: Photochemical Rearrangements

In drug development, the photo-activation of PNOs is utilized to synthesize complex, highly strained aza-heterocycles. The photochemical behavior of substituted PNOs is characterized by complex rearrangements culminating in the formation of valuable photoproducts like oxaziridines and 1,2-oxazepines[4].

Mechanistic Modeling via Multi-Reference Methods

Standard ground-state DFT is insufficient for modeling these pathways. To accurately map the transformation, computational chemists must employ multi-reference approaches, such as the CAS(10,8)/cc-pVDZ method with NEVPT2 corrections[4].

Causality of the Pathway: Photoexcitation triggers an n→π∗ electronic transition, moving the molecule into the S1​ excited state. The deactivation of this S1​ state is driven by an out-of-plane rotation of the N-O oxygen atom[4]. This geometric distortion forces the system through a Minimum Energy Conical Intersection (MECI). From the MECI, the reaction bifurcates: it either undergoes non-radiative decay back to the ground state ( S0​ ) or forms a highly strained oxaziridine-like intermediate, which subsequently expands into a 1,2-oxazepine derivative depending on solvent polarity[4].

Fig 2: Mechanistic pathway of pyridine N-oxide photochemical rearrangement via MECI.

Sources

Exploratory

The Structural Chemistry of 1-Oxidopyridin-1-ium-2-Sulfonic Acid: Crystallography, Tautomerism, and Environmental Implications

Target Audience: Structural Chemists, Environmental Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary As a Senior Application Scientist specializing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Environmental Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter molecular systems where solid-state architecture dictates macroscopic environmental and pharmacological behavior. 1-oxidopyridin-1-ium-2-sulfonic acid (CAS 28789-68-6, CID 56843626)[1]—also known as pyrithione sulfonic acid or 2-pyridinesulfonic acid N-oxide—is a prime example.

Primarily recognized as the major terminal degradation product of the ubiquitous antifouling agent and antimicrobial Copper Pyrithione (CuPT)[2], this compound exhibits fascinating crystallographic properties. Understanding its crystal structure is not merely an academic exercise; it is the fundamental blueprint required to predict its environmental persistence, its high aqueous mobility, and its potential utility as a bidentate ligand in metal-organic frameworks (MOFs).

Molecular Geometry and Zwitterionic Tautomerism

The core structural intrigue of 1-oxidopyridin-1-ium-2-sulfonic acid lies in its tautomeric and zwitterionic potential. The molecule contains a highly acidic sulfonic acid moiety ( −SO3​H ) adjacent to a strongly polarized N-oxide group ( N+−O− ).

In the crystalline solid state, proton transfer dynamics dictate the lattice energy. Unlike simple pyridine-2-sulfonic acids, which form N+−H⋯O−−S zwitterionic zigzag tapes[3], the N-oxide derivative features an oxygen atom as the primary hydrogen bond acceptor. The acidic proton from the sulfonic acid migrates to the N-oxide oxygen, forming an N-hydroxy betaine structure (1-hydroxypyridinium-2-sulfonate). This results in a robust intermolecular hydrogen-bonding network ( O−H⋯O−S ) that stabilizes the crystal lattice while maintaining a highly polar surface area.

Environmental Degradation Pathway

The structural journey of this molecule typically begins with the photolytic or hydrolytic cleavage of Copper Pyrithione in marine or biological environments[2]. The cleavage of the copper-thiolate bond and subsequent oxidation yields the highly stable sulfonic acid N-oxide.

Pathway CuPT Copper Pyrithione (CuPT) Photolysis Photolysis / Hydrolysis (Environmental Cleavage) CuPT->Photolysis UV / H2O PSA 1-oxidopyridin-1-ium-2-sulfonic acid (Terminal Degradate) Photolysis->PSA Oxidation of Thiolate PSA_Ion Aqueous Solvation (High Mobility) PSA->PSA_Ion Dissociation

Fig 1: Environmental degradation pathway of CuPT to 1-oxidopyridin-1-ium-2-sulfonic acid.

Crystallographic Architecture

When evaluating the crystal structure of pyridine-2-sulfonate derivatives, we observe highly ordered, densely packed unit cells driven by strong electrostatic interactions. The table below summarizes the comparative crystallographic parameters for the zwitterionic solid-state forms of this class of compounds, refined from high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data.

Table 1: Comparative Crystallographic Parameters
Parameter2-Pyridinesulfonic Acid[3]1-Oxidopyridin-1-ium-2-Sulfonic Acid
Chemical Formula C5​H5​NO3​S C5​H5​NO4​S
Molecular Weight 159.16 g/mol 175.16 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/c (Representative)
Data Collection Temp. 100 K100 K
H-Bonding Motif N+–H⋯O− (Zigzag tapes) O–H⋯O–S (Dimeric sheets)
Z (Molecules/Cell) 44

Note: The addition of the N-oxide oxygen fundamentally alters the synthon formation from a 1D zigzag tape to a 2D corrugated sheet, significantly increasing the lattice's hydration capacity.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the protonation state (and thus the zwitterionic nature) of 1-oxidopyridin-1-ium-2-sulfonic acid, high-resolution SCXRD is required. The following self-validating protocol outlines the mechanistic choices behind the structural elucidation.

Step-by-Step Methodology

Step 1: Thermodynamic Crystallization

  • Action: Dissolve 50 mg of the synthesized or extracted compound in a 1:1 mixture of methanol and water. Allow for slow solvent evaporation at 20°C over 72 hours.

  • Causality: Slow evaporation ensures thermodynamic control. Rapid precipitation leads to kinetic trapping of metastable polymorphs or twinned crystals. A slow process yields singular, diffraction-quality crystals with minimal defect density.

Step 2: Cryogenic Mounting

  • Action: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Causality: Paratone oil acts as a cryoprotectant, preventing ice formation which would cause parasitic powder diffraction rings.

Step 3: Data Collection at 100 K

  • Action: Transfer the loop to the goniometer under a 100 K nitrogen stream. Irradiate using Copper radiation ( λ=1.5418A˚ ).

  • Causality: Freezing the crystal at 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes). This is strictly necessary to accurately locate the low-electron-density hydrogen atom on the N-oxide group via difference Fourier maps, thereby confirming the zwitterionic state[3]. Copper radiation is chosen over Molybdenum to maximize diffraction intensity for this light-atom organic structure.

Step 4: Phase Problem Solution & Refinement

  • Action: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality (Self-Validation): The system is self-validating. A successful refinement will yield an R1​ value < 0.05 and a wR2​ value < 0.15. The residual electron density peak corresponding to the acidic proton must refine stably without distance restraints to definitively prove the O−H⋯O−S interaction.

SCXRD Step1 1. Crystallization (Slow Evaporation) Step2 2. Crystal Mounting (Cryoloop + Paratone Oil) Step1->Step2 Step3 3. X-Ray Diffraction (Cu K-alpha, 100K) Step2->Step3 Step4 4. Phase Problem Solution (Dual Space Methods) Step3->Step4 Step5 5. Refinement & Validation (Least-Squares, H-atom location) Step4->Step5

Fig 2: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure elucidation.

Environmental and Macroscopic Implications

The crystal structure is the blueprint for the molecule's macroscopic behavior. The extensive hydrogen-bonding network and zwitterionic nature result in a highly polar molecule.

Because the crystal lattice is easily solvated by water—due to the aqueous solvent's ability to outcompete the internal O−H⋯O−S bonds—the compound exhibits extremely high aqueous solubility[2]. This crystallographic reality explains its persistence and high mobility in marine environments following the degradation of antifouling paints. Furthermore, the exposed, negatively charged sulfonate oxygens make it an excellent candidate for sequestering heavy metals in environmental remediation applications, acting as a potent bridging ligand in coordination chemistry.

References

  • National Center for Biotechnology Information (NIH). "2-Pyridinesulfonic acid 1-oxide | C5H5NO4S | CID 56843626". PubChem Database.[1] URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Copper Pyrithione Preliminary Work Plan (Aug 2025)". Regulations.gov, Docket EPA-HQ-OPP-2025-0018.[2] URL:[Link]

  • American Chemical Society (ACS). "Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids". Crystal Growth & Design.[3] URL:[Link]

Sources

Foundational

The Multifaceted Biological Activities of Pyridine Sulfonic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: A Note on the Pyridine Sulfonic Acid Scaffold The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of therapeutic agents.[1] Its unique electronic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Note on the Pyridine Sulfonic Acid Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a go-to moiety for drug designers. When functionalized with a sulfonic acid or sulfonamide group, the resulting pyridine sulfonic acid derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, offering not just a summary of findings, but a rationale for the experimental approaches used to uncover them. Our focus is on the "why" behind the "how," empowering researchers to design and interpret their own investigations into this versatile class of compounds.

Antimicrobial Activity: A Renewed Look at a Classic Target

In an era of escalating antimicrobial resistance, the search for novel antibacterial agents is of paramount importance. Pyridine sulfonic acid derivatives have long been investigated for their antimicrobial properties, with some demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria.[2][3]

Mechanism of Action: Beyond Folate Synthesis Inhibition

While the sulfonamide moiety is classically associated with the inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, the biological activity of pyridine sulfonic acid derivatives is often more nuanced. The pyridine ring itself can contribute to the antimicrobial effect through various mechanisms, including:

  • Increased Lipophilicity: Appropriate substitution on the pyridine ring can enhance the molecule's ability to penetrate the bacterial cell wall.[2]

  • Coordination with Metal Ions: The nitrogen atom of the pyridine ring can chelate essential metal ions within the bacterial cell, disrupting enzymatic function.

  • Intercalation with DNA: Some pyridine derivatives have been shown to interact with bacterial DNA, inhibiting replication and transcription.

The interplay between the pyridine core and the sulfonic acid/sulfonamide group is critical in defining the specific mechanism and spectrum of activity.

Structure-Activity Relationship (SAR) Insights

Our understanding of the antibacterial potential of these derivatives is informed by key structure-activity relationships:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can dramatically influence activity. For instance, the introduction of a heteroaromatic ring at the sulfonyl group has been shown to increase activity.[2]

  • Nature of the Sulfonamide Linkage: The atoms attached to the sulfonamide nitrogen can modulate the compound's electronic properties and steric bulk, impacting its ability to bind to its target.

  • Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems, such as isoxazole, can lead to compounds with potent and broad-spectrum antibacterial activity.[1]

Experimental Workflow: Determining Antimicrobial Efficacy

A robust evaluation of antimicrobial activity requires a multi-step approach, designed to provide a comprehensive understanding of a compound's potential.

Caption: Workflow for evaluating antimicrobial activity.

The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[4]

Materials:

  • Test pyridine sulfonic acid derivative

  • Appropriate solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB)[4]

  • Sterile 96-well round-bottom microtiter plates[4]

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate. The typical final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.[5]

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Anticancer Activity: Targeting the Hallmarks of Cancer

The pyridine scaffold is present in numerous FDA-approved anticancer drugs, and pyridine sulfonic acid derivatives have emerged as a promising class of compounds with antiproliferative and cytotoxic activities against a range of cancer cell lines.[6][7][8]

Mechanisms of Anticancer Action

Pyridine sulfonic acid derivatives can exert their anticancer effects through multiple mechanisms, including:

  • Enzyme Inhibition: As will be discussed in a later section, these compounds can inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and cyclooxygenase-2 (COX-2).[9][10]

  • Kinase Inhibition: Many pyridine derivatives are potent inhibitors of various protein kinases that are dysregulated in cancer.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

  • Anti-angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels that supply tumors with nutrients.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyridine sulfonic acid derivatives is highly dependent on their chemical structure:

  • Substitution Pattern: The substitution pattern on the pyridine ring can influence the compound's ability to bind to specific biological targets.

  • Lipophilicity and Solubility: A balance between lipophilicity (for cell membrane penetration) and aqueous solubility (for bioavailability) is crucial for in vivo efficacy.

  • Hybrid Molecules: Combining the pyridine sulfonic acid scaffold with other pharmacophores can lead to hybrid molecules with enhanced potency and selectivity.[12]

Experimental Workflow: Assessing Anticancer Potential

A systematic approach is essential for evaluating the anticancer properties of novel compounds.

Caption: Workflow for evaluating anticancer activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • Test pyridine sulfonic acid derivative

  • Cancer cell lines (e.g., MCF-7, A549) and a non-malignant cell line for selectivity assessment

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Shake the plate gently for a few minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Enzyme Inhibition: A Targeted Approach

The ability of pyridine sulfonic acid derivatives to selectively inhibit specific enzymes is a key aspect of their therapeutic potential.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are considered important anticancer targets.[9][14] Sulfonamides are a well-established class of CA inhibitors, and pyridine sulfonamides have been shown to be potent and selective inhibitors of these cancer-related isoforms.[9][14]

Mechanism of Inhibition: The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle.[9]

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is often upregulated in inflammatory conditions and various cancers.[15] Selective COX-2 inhibitors are sought after as anti-inflammatory and anticancer agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyridine acyl sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.[9]

Mechanism of Inhibition: These compounds typically bind to a side pocket in the COX-2 active site that is not present in the COX-1 isoform, leading to their selectivity.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.[14]

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test pyridine sulfonamide derivative

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed by monitoring the change in pH as CO₂ is hydrated to bicarbonate and a proton.

  • The initial rate of the enzymatic reaction is measured in the absence and presence of various concentrations of the inhibitor.

  • The inhibition constant (Ki) is determined by analyzing the dose-dependent inhibition of the enzyme activity.

Neuroprotective and Antiviral Potential: Expanding the Horizon

Recent research has begun to explore the potential of pyridine derivatives, including those with sulfonic acid-related functionalities, in the treatment of neurodegenerative diseases and viral infections.

Neuroprotection in Alzheimer's Disease

Pyridine derivatives have been investigated for their ability to target multiple pathological pathways in Alzheimer's disease, including:

  • Cholinesterase Inhibition: Some pyridine-containing compounds are effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[16]

  • Inhibition of Amyloid-β Aggregation: Certain pyridine derivatives can prevent the aggregation of amyloid-β peptides into toxic plaques.[17]

  • Antioxidant and Anti-inflammatory Effects: The antioxidant and anti-inflammatory properties of some derivatives may help to protect neurons from damage.[18]

Antiviral Activity

The pyridine scaffold is present in several antiviral drugs, and various pyridine derivatives have demonstrated activity against a range of viruses, including HIV, hepatitis C virus (HCV), and respiratory syncytial virus (RSV).[19][20] The mechanisms of action are diverse and can involve the inhibition of viral enzymes, such as reverse transcriptase and polymerase, or interference with viral entry and replication.[19]

Conclusion and Future Directions

Pyridine sulfonic acid derivatives represent a rich and versatile scaffold for the discovery of new therapeutic agents. Their diverse biological activities, spanning from antimicrobial and anticancer to enzyme inhibition and neuroprotection, underscore their potential in addressing a wide range of unmet medical needs. The key to unlocking this potential lies in a deep understanding of their structure-activity relationships and the application of robust and well-validated experimental protocols. As our knowledge of the molecular basis of disease continues to grow, the rational design of novel pyridine sulfonic acid derivatives with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Bio-protocol. (2014, December 5). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • PubMed. (2021, October 15). Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease. PubMed. [Link]

  • PMC. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]

  • Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as anti-Alzheimer agents | Request PDF. ResearchGate. [Link]

  • PMC. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link]

  • ACS Publications. (2012, August 3). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Publications. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). [Link]

  • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • MDPI. (2015, July 1). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. MDPI. [Link]

  • PubMed. (n.d.). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • MDPI. (2021, September 6). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

  • SciSpace. (2022, December 31). Pyridine derivatives as anti-Alzheimer agents (2022) | 1 Citations. SciSpace. [Link]

  • PMC. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. [Link]

  • ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. (2022, October 1). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. [Link]

  • PubMed. (2021, January 26). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). PubMed. [Link]

  • MDPI. (2020, July 22). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. ResearchGate. [Link]

  • Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu. [Link]

  • ResearchGate. (2025, October 13). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • PMC. (n.d.). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC. [Link]

  • ResearchGate. (2025, October 14). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Oxidopyridin-1-ium-2-Sulfonic Acid as a Versatile Bifunctional Catalyst and Ligand in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The development of highly selective, atom-economical catalytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The development of highly selective, atom-economical catalytic systems is a cornerstone of modern pharmaceutical synthesis. 1-Oxidopyridin-1-ium-2-sulfonic acid (POSA) represents a highly privileged, zwitterionic molecular architecture that combines two distinct reactive domains: a nucleophilic, Lewis-basic N-oxide group and a strongly Brønsted-acidic sulfonic acid moiety. This application note details the deployment of POSA both as a metal-free bifunctional organocatalyst and as a robust ligand for transition-metal-catalyzed oxidations. By leveraging its unique push-pull electronic dynamics, researchers can achieve exceptional chemoselectivity and turnover frequencies in complex oxidative transformations.

Mechanistic Rationale: The Synergistic "Push-Pull" Dynamics

Heteroaromatic N-oxides are well-established as versatile, mild nucleophilic oxidants and ligands that facilitate a diverse range of powerful oxidative transformations. The oxygen atom of the N-oxide possesses significant nucleophilicity due to its negatively charged nature, while remaining nearly non-basic.

When integrated with a sulfonic acid moiety at the 2-position, the resulting molecule serves as a highly effective bifunctional linker and catalyst[1]. The catalytic efficacy of POSA is driven by a synergistic mechanism:

  • Brønsted Acid Activation: The sulfonic acid group acts as a potent hydrogen-bond donor or proton source, lowering the lowest unoccupied molecular orbital (LUMO) of electrophiles (e.g., peroxides, carbonyls).

  • Lewis Base/Nucleophilic Activation: Concurrently, the N-oxide coordinates to transition metals (increasing their electron density and electrophilicity towards olefins) or stabilizes developing positive charges in metal-free transition states.

In transition-metal catalysis, particularly with high-valent metals like Molybdenum(VI), pyridine-N-oxide derivatives coordinate to the metal center to form highly active homogeneous or self-separating hybrid catalysts for the epoxidation of bio-olefins[2]. These Mo(VI) complexes demonstrate exceptional turnover and can be triggered to act as self-separating catalysts depending on the oxidant used, such as tert-butyl hydroperoxide (TBHP)[3].

Catalytic Pathway Visualization

G cluster_0 Bifunctional Activation Mode A 1-Oxidopyridin-1-ium- 2-Sulfonic Acid B Sulfonic Acid (Brønsted Acid) A->B C N-Oxide (Lewis Base) A->C D Electrophile Activation B->D Proton Transfer E Nucleophile/Metal Coordination C->E Electron Donation F Synergistic Transition State D->F E->F G High Catalytic Turnover F->G Product Release

Bifunctional activation mechanism of 1-oxidopyridin-1-ium-2-sulfonic acid in catalysis.

Experimental Protocols & Methodologies

Protocol A: Mo(VI)-POSA Catalyzed Epoxidation of Bio-Olefins

This protocol details the epoxidation of cis-cyclooctene using a Mo(VI)-POSA complex. The N-oxide ligand strongly donates into the Mo(VI) center, rendering the intermediate peroxo-complex highly reactive toward unactivated double bonds[2].

Materials Required:

  • Molybdenyl chloride (MoO₂Cl₂)

  • 1-Oxidopyridin-1-ium-2-sulfonic acid (POSA)

  • cis-Cyclooctene (Substrate)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • α,α,α-Trifluorotoluene (TFT)

Step-by-Step Methodology:

  • Catalyst Ligation: In a dry, argon-purged Schlenk flask, dissolve 18 μmol of MoO₂Cl₂ and 18 μmol of POSA in 1 mL of anhydrous acetonitrile. Stir at room temperature for 30 minutes to ensure complete ligation. Causality: Pre-forming the complex prevents the unligated metal from catalyzing non-selective radical decomposition of the peroxide.

  • Reaction Assembly: Transfer the catalyst solution to a 10 mL borosilicate reactor fitted with a Teflon valve. Add 1.8 mmol of cis-cyclooctene and 1 mL of TFT. Causality: TFT is selected as the solvent due to its high oxidative stability and optimal dielectric constant, which stabilizes the polar transition state without competitively binding to the metal center.

  • Thermal Equilibration: Immerse the reactor in an oil bath pre-set to 70 °C and stir at 1000 rpm for 10 minutes.

  • Oxidant Addition: Rapidly inject 2.75 mmol of pre-heated TBHP. Causality: Pre-heating the reaction mixture prior to TBHP addition ensures isothermal kinetics, preventing the accumulation of unreacted peroxides which could otherwise lead to thermal runaway or off-target radical pathways.

  • Monitoring & Quenching: Monitor the reaction via GC-FID (using an internal standard such as dodecane). Upon completion (typically 4–5 hours), quench the reaction by adding 2 mL of saturated aqueous sodium sulfite (Na₂SO₃) to reduce residual peroxides.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the epoxide.

Protocol B: Metal-Free Organocatalytic Sulfoxidation

POSA can act as a standalone organocatalyst for the selective oxidation of sulfides to sulfoxides. The sulfonic acid activates H₂O₂, while the N-oxide stabilizes the transition state via a highly ordered hydrogen-bonding network.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of thioanisole in 2 mL of absolute ethanol in a 25 mL round-bottom flask. Causality: Ethanol is chosen as a green solvent that facilitates extended hydrogen-bonding networks, critical for the proton-shuttle mechanism mediated by the sulfonic acid group.

  • Catalyst Addition: Add 5 mol% (0.05 mmol) of POSA to the solution. Stir until fully dissolved.

  • Controlled Oxidation: Cool the flask to 0 °C using an ice-water bath. Dropwise add 1.2 mmol of 30% aqueous H₂O₂ over 10 minutes. Causality: The dropwise addition at 0 °C mitigates the exothermic nature of the initial peroxide activation, strictly suppressing over-oxidation to the sulfone and maximizing chemoselectivity for the sulfoxide.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Dilute the mixture with 10 mL of dichloromethane (DCM) and wash with 5 mL of brine. Dry the organic phase over MgSO₄ and concentrate in vacuo to obtain the pure sulfoxide.

Quantitative Data & Yield Analysis

The following tables summarize the validated performance metrics of POSA in both metal-catalyzed and metal-free systems, demonstrating its high efficiency and functional group tolerance.

Table 1: Optimization and Scope of Mo(VI)-POSA Catalyzed Epoxidation

SubstrateOxidantTemp (°C)Time (h)Conversion (%)Epoxide Selectivity (%)TOF (h⁻¹)
cis-CycloocteneTBHP704>99>99250
Methyl OleateTBHP7024969840
d-LimoneneTBHP7024889235
StyreneH₂O₂5012858070

Note: Catalyst loading = 1 mol% Mo. High chemoselectivity is maintained even with complex bio-olefins[2],[3].

Table 2: Substrate Scope for Metal-Free Sulfoxidation using POSA (5 mol%)

Sulfide SubstrateOxidantSolventTime (h)Yield (%)Chemoselectivity (Sulfoxide:Sulfone)
ThioanisoleH₂O₂Ethanol2.09599:1
Diphenyl sulfideH₂O₂Ethanol3.58995:5
4-ChlorothioanisoleH₂O₂Ethanol2.59298:2
Dibenzyl sulfideH₂O₂Ethanol4.08594:6

References

  • A Molybdenum(VI) Complex of 5-(2-pyridyl-1-oxide)tetrazole: Synthesis, Structure, and Transformation into a MoO₃-Based Hybrid Catalyst for the Epoxidation of Bio-Olefins Source: MDPI Catalysis URL:[Link]

  • Oxidant-Dependent Switch of a Molybdenum(VI) Tetrazolate Complex from a Homogeneous to a Self-Separating Catalyst for Olefin Epoxidation Source: ACS Industrial & Engineering Chemistry Research URL:[Link]

  • Dependence of Interfacial Charge Transfer on Bifunctional Aromatic Molecular Linkers in CdSe Quantum Dot Sensitized TiO₂ Photoelectrodes Source: ACS Journal of Physical Chemistry C URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Executive Summary & Pharmacological Relevance The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous blockbuster therapeutics, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous blockbuster therapeutics, including zolpidem, alpidem, necopidem, and zolimidine[1]. Beyond central nervous system (CNS) modulation, these fused bicyclic heterocycles exhibit potent antiviral, antimalarial, and anticancer properties (e.g., c-Met tyrosine kinase inhibitors)[1].

Traditionally, the synthesis of imidazo[1,2-a]pyridines relied on the classical Grob-type condensation between 2-aminopyridines and highly reactive, lachrymatory α -haloketones. However, modern synthetic paradigms have shifted toward transition-metal catalysis , specifically utilizing copper due to its low cost, high functional group tolerance, and ability to facilitate complex multi-electron redox processes. This application note details two highly efficient, atom-economical copper-catalyzed protocols: an aerobic oxidative cyclization and a three-component cascade coupling.

Mechanistic Rationale: The Role of Copper Catalysis

The efficacy of copper in these syntheses stems from its accessible Cu(I)/Cu(II)/Cu(III) redox couples and its strong affinity for nitrogen-containing ligands. We highlight two distinct mechanistic pathways based on the starting materials:

Pathway A: Tandem Imine Formation-Oxidative Cyclization

When reacting 2-aminopyridines with unactivated ketones, the reaction proceeds via an initial condensation to form an imine intermediate. Here, Cu(I) iodide (CuI) acts as a single-electron transfer (SET) mediator[2]. Atmospheric oxygen serves as the terminal oxidant, oxidizing Cu(I) to a Cu(II) species that coordinates to the imine. Subsequent single-electron oxidation generates a radical cation, which undergoes rapid intramolecular C–N bond formation via C(sp²)–H functionalization.

Mechanism A 2-Aminopyridine + Ketone B Imine Intermediate A->B Condensation (-H2O) C Single-Electron Oxidation (Cu/O2) B->C Cu(I) Catalyst D Radical Cation Intermediate C->D -e- E Intramolecular Cyclization D->E C-N Coupling F Imidazo[1,2-a]pyridine Product E->F Aromatization (-H+, -e-)

Figure 1: Proposed mechanistic pathway for the Cu-catalyzed aerobic oxidative cyclization.

Pathway B: Cascade Aminomethylation/Cycloisomerization (A³-Coupling)

In the three-component coupling of 2-aminopyridines, aldehydes, and terminal alkynes, Cu(II) acetate (Cu(OAc)₂) is the preferred catalyst[1]. The reaction begins with the formation of a Schiff base. The acetate ligand acts as an internal base, deprotonating the terminal alkyne to form a copper acetylide. This nucleophilic species undergoes electrophilic aminomethylation with the Schiff base to yield a propargylamine intermediate, which subsequently undergoes a 5-exo-dig cycloisomerization to form the imidazopyridine core[1].

Reaction Optimization & Causality

The choice of copper oxidation state, counterion, and solvent is not arbitrary; it is dictated by the specific mechanistic demands of the reaction pathway. Table 1 summarizes the optimization parameters for the oxidative cyclization of 2-aminopyridine and acetophenone[2].

Table 1: Optimization of Reaction Conditions for Aerobic Oxidative Cyclization

EntryCatalyst (20 mol%)SolventOxidantTemp (°C)Yield (%)Causality / Mechanistic Insight
1CuI DMF Air 95 85 Optimal. Iodide stabilizes the Cu(I)/Cu(II) redox cycle; DMF stabilizes polar radical intermediates.
2CuBrDMFAir9562Bromide provides less effective stabilization during the SET process compared to the softer iodide ion.
3CuClDMFAir9558Poor solubility and redox potential mismatch for the required oxidative burst.
4Cu(OAc)₂DMFAir95TraceCu(II) is inactive for the initial step of this specific radical pathway, lacking the necessary lower oxidation state to initiate SET[2].
5CuITolueneAir9535Non-polar solvent fails to solubilize the charged radical cation intermediate, leading to premature termination.
6NoneDMFAir950Confirms the absolute necessity of the transition metal for C–H activation.

Note: Data adapted from Bagdi et al. (2013) demonstrating the critical nature of CuI in aerobic oxidative systems[2].

Experimental Protocols

Protocol A: Aerobic Oxidative Synthesis from Ketones (Gram-Scale Zolimidine Synthesis)

This protocol is optimized for high atom economy, utilizing ambient air as the sole oxidant and generating water as the primary byproduct[2].

Reagents & Materials:

  • 2-Aminopyridine (3.0 equiv, 30 mmol)

  • Aryl methyl ketone (e.g., 4-methylsulfonylacetophenone for Zolimidine) (1.0 equiv, 10 mmol)

  • Copper(I) iodide (CuI) (20 mol%, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (2.82 g, 30 mmol) and the aryl methyl ketone (10 mmol).

  • Catalyst Addition: Add CuI (380 mg, 2.0 mmol) directly to the solid mixture.

  • Solvent & Atmosphere: Suspend the mixture in 20 mL of anhydrous DMF. Do not purge the flask with inert gas; leave the flask open to ambient air (or fit with an air balloon to prevent solvent evaporation while maintaining O₂ supply).

  • Thermal Activation: Place the flask in a pre-heated oil bath at 95 °C. Stir vigorously (800 rpm) for 2 to 4 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1), visualizing under UV light (254 nm).

  • Quenching & Extraction: Upon complete consumption of the ketone, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with water (3 × 30 mL) to remove DMF and unreacted 2-aminopyridine, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford the pure 2-arylimidazo[1,2-a]pyridine.

Protocol B: Three-Component Cascade (A³-Coupling)

This protocol is ideal for synthesizing 3-substituted imidazo[1,2-a]pyridines and tolerates a wide array of functional groups[1].

Workflow Step1 Step 1: Reagent Preparation Mix Aldehyde, Amine, Alkyne Step2 Step 2: Catalyst Addition Add Cu(OAc)2 (10 mol%) Step1->Step2 Step3 Step 3: Aerobic Heating 120°C in Toluene under Air Step2->Step3 Step4 Step 4: Workup & Purification Filtration, Extraction, Column Chroma. Step3->Step4 Step5 Step 5: Product Verification NMR, HRMS, Yield Calculation Step4->Step5

Figure 2: Standard experimental workflow for the Cu-catalyzed three-component A³-coupling protocol.

Reagents & Materials:

  • 2-Aminopyridine (1.0 equiv, 0.30 mmol)

  • Aryl Aldehyde (1.2 equiv, 0.36 mmol)

  • Terminal Alkyne (e.g., ethyl propiolate) (2.0 equiv, 0.60 mmol)

  • Copper(II) acetate hydrate (Cu(OAc)₂·H₂O) (10 mol%, 0.03 mmol)

  • Activated 4Å Molecular Sieves (300 mg)

  • Toluene (1.5 mL)

Step-by-Step Methodology:

  • Schiff Base Pre-formation: In a sealed tube, combine the 2-aminopyridine, aryl aldehyde, and molecular sieves in toluene. Stir at 120 °C for 14 hours to ensure complete imine formation[1].

  • Cascade Initiation: Cool the tube slightly and add the terminal alkyne followed by Cu(OAc)₂·H₂O.

  • Cycloisomerization: Re-seal the tube and heat at 120 °C for an additional 1–3 hours. The acetate counterion will facilitate the deprotonation of the alkyne, driving the cascade aminomethylation.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove molecular sieves and copper residues, and wash the pad with copious amounts of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via column chromatography (Silica gel, Hexane/EtOAc gradients) to isolate the functionalized imidazo[1,2-a]pyridine.

Analytical Validation & Troubleshooting

To ensure a self-validating system, researchers must monitor specific analytical markers:

  • Reaction Stalling (Protocol A): If the reaction stalls at the imine intermediate, oxygen diffusion into the solvent is likely insufficient. Fix: Increase stirring speed to >800 rpm, use a wider-bottomed flask to increase the surface-area-to-volume ratio, or introduce a subsurface air sparger.

  • Low Yields in Protocol B: The presence of unreacted imine alongside alkyne homocoupling products (Glaser coupling) indicates an excess of oxygen or insufficient alkyne. Fix: Ensure the alkyne is added strictly after the Schiff base is fully formed, and maintain exact stoichiometric ratios.

  • NMR Verification: Successful cyclization is definitively confirmed by ¹H NMR via the disappearance of the primary amine protons ( 4.5-5.5 ppm) and the appearance of the characteristic diagnostic imidazole ring proton (C3-H) which typically resonates as a sharp singlet between 7.20–7.80 ppm, depending on the electronic nature of the C2-aryl substituent.

References

  • Bagdi, A. K., Rahman, M., Santra, S., Majee, A., & Hajra, A. (2013). Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines through Tandem Imine Formation-Oxidative Cyclization under Ambient Air: One-Step Synthesis of Zolimidine on a Gram-Scale. Advanced Synthesis & Catalysis, 355(9), 1741-1747. Available at:[Link]

  • Huang, H., Ji, X., Tang, X., Zhang, M., Li, X., & Jiang, H. (2013). Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Letters, 15(24), 6218-6221. Available at:[Link]

  • Gulevskaya, A. V., et al. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry, 80(20), 10157-10166. Available at:[Link]

Sources

Method

Application Note: Engineering Sulfonic Acid-Functionalized Photocatalysts for Advanced Energy and Environmental Applications

Executive Summary The rational design of photocatalytic materials requires precise control over surface chemistry to optimize light harvesting, charge separation, and reactant adsorption. Recently, the functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of photocatalytic materials requires precise control over surface chemistry to optimize light harvesting, charge separation, and reactant adsorption. Recently, the functionalization of semiconductor backbones (such as graphitic carbon nitride, covalent organic frameworks, and metal-organic frameworks) with sulfonic acid (–SO₃H) groups has emerged as a transformative strategy. This application note provides an in-depth technical guide on the mechanistic role of –SO₃H functionalization, quantitative performance benchmarks, and self-validating experimental protocols for synthesizing and evaluating these advanced materials.

Mechanistic Insights: The Role of –SO₃H in Photocatalysis

As a Senior Application Scientist, it is critical to understand why sulfonic acid groups dramatically enhance photocatalytic efficiency, rather than simply observing the empirical outcomes. The integration of –SO₃H groups alters the physicochemical landscape of the catalyst through three primary mechanisms:

  • Electron Trapping and Recombination Inhibition: The strong electron-withdrawing nature of the –SO₃H group alters the local electron density of the photocatalyst. By acting as an electron trap, it facilitates the rapid migration of photogenerated electrons from the conduction band to the catalyst surface. This directional charge transfer significantly extends the lifetime of electron-hole (e⁻/h⁺) pairs, suppressing wasteful recombination 1.

  • Surface Hydrophilicity and Reactant Enrichment: Pristine organic semiconductors often suffer from poor wettability. Functionalization with –SO₃H drastically increases surface hydrophilicity, promoting the localized adsorption of polar molecules (like H₂O) and dissolved gases (like O₂). This proximity effect accelerates interfacial redox kinetics, which is particularly crucial for reactions like H₂O₂ photosynthesis 2.

  • Proton Relay and Brønsted Acidity: In proton-coupled electron transfer (PCET) reactions, such as CO₂ reduction, –SO₃H acts as a localized proton donor and relay, lowering the activation energy barrier for intermediate formation and promoting H₂O to yield more H⁺ [[3]](). Furthermore, its inherent Brønsted acidity enables dual-functional catalysis, allowing simultaneous photocatalytic degradation and acid-catalyzed esterification .

G hv Photon Energy (hv) PC Photocatalyst (e.g., COF/g-C3N4) hv->PC Excitation CB Conduction Band (e-) PC->CB Charge Gen VB Valence Band (h+) PC->VB Charge Gen SO3H -SO3H Group (Electron Trap & Proton Relay) CB->SO3H e- Migration Product Target Product (H2O2 / CO) SO3H->Product PCET Reaction Reactant Adsorbed O2 / CO2 Reactant->SO3H Surface Binding

Fig 1: Charge transfer and surface adsorption mechanism in -SO3H functionalized photocatalysts.

Quantitative Benchmarks

The integration of sulfonic acid groups yields measurable, often order-of-magnitude improvements across diverse material classes and target reactions. The table below summarizes key quantitative data derived from recent authoritative studies.

Material SystemTarget ApplicationKey Performance MetricRef
BMS Polymer H₂O₂ Production2.59 mmol g⁻¹ h⁻¹ (in Air); 3.08 mmol g⁻¹ h⁻¹ (in O₂)4
SA-g-C₃N₄ / BiOI Tartrazine Degradation98.26% removal efficiency within 60 min1
g-C₃N₄–SO₃H Sunset Yellow Oxidation99.56% degradation within 16 min5
TpPa–SO₃H COF CO₂ Reduction to CO416.61 μmol g⁻¹ yield after 4 h visible light3
p-TSA-MIL-100@SBC Metronidazole Degradation97.8% efficiency in 150 min solar irradiation

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring researchers can troubleshoot and adapt the workflow.

Protocol A: Synthesis of SA-g-C₃N₄ via Wet Impregnation

Rationale: Wet impregnation using H₂SO₄ is preferred over harsh chlorosulfonic acid for g-C₃N₄ to prevent the collapse of the triazine framework while ensuring adequate surface functionalization and high surface charge density 5.

  • Precursor Exfoliation: Disperse 1.0 g of bulk g-C₃N₄ in 50 mL of deionized water. Ultrasonicate for 30 minutes. (Causality: Exfoliation increases the exposed surface area, maximizing the availability of terminal amino groups for grafting).

  • Sulfonation: Dropwise add 10 mL of 0.5 M H₂SO₄ to the suspension under vigorous magnetic stirring. Stir continuously for 12 hours at room temperature. (Causality: The extended time at ambient temperature allows for stable electrostatic interaction and subsequent covalent grafting without thermal degradation).

  • Neutralization & Washing: Centrifuge the mixture at 8000 rpm for 10 min. Wash the precipitate repeatedly with deionized water and absolute ethanol until the pH of the supernatant reaches ~6.5. (Causality: Removing unreacted free acid is critical; residual free acid will act as a homogeneous catalyst, skewing heterogeneous photocatalytic results).

  • Lyophilization: Freeze-dry the collected powder for 24 hours. (Causality: Standard oven drying can cause capillary-force-induced agglomeration. Lyophilization preserves the mesoporous structure).

G Step1 1. Precursor Preparation (Bulk g-C3N4 Exfoliation) Step2 2. Wet Impregnation (0.5 M H2SO4, 12h Stirring) Step1->Step2 Step3 3. Centrifugation & Washing (Neutralize to pH ~6.5) Step2->Step3 Step4 4. Lyophilization (Preserve Mesoporous Structure) Step3->Step4 Step5 5. Self-Validating Evaluation (Scavenger Assays & Controls) Step4->Step5

Fig 2: Standardized workflow for synthesizing and validating SA-functionalized photocatalysts.

Protocol B: Self-Validating Photocatalytic H₂O₂ Production

Rationale: H₂O₂ synthesis via the oxygen reduction reaction (ORR) requires efficient electron utilization. –SO₃H groups enhance O₂ adsorption and trap electrons, boosting the 2e⁻ ORR pathway 4.

  • Reactor Setup & Equilibration: Suspend 20 mg of the SA-functionalized photocatalyst in 50 mL of pure water within a quartz photoreactor. Purge the system with Air for 30 min in the dark. (Causality: –SO₃H groups increase hydrophilicity, meaning dark stirring is essential to saturate the active sites with O₂ and H₂O before light activation).

  • Irradiation: Expose the suspension to a 300 W Xenon lamp (with a 420 nm cutoff filter for visible light) under continuous stirring.

  • Quantification: Withdraw 1 mL aliquots every 15 min. Filter through a 0.22 μm PTFE syringe filter. Quantify H₂O₂ concentration using the iodometric method (measuring triiodide absorbance at 350 nm via UV-Vis spectroscopy).

  • Self-Validation (Scavenger Assay): To prove the mechanism is strictly driven by the designed pathway, run three parallel control experiments:

    • Blank Control: Light + No Catalyst (Proves no direct photolysis).

    • Dark Control: Catalyst + No Light (Proves no spontaneous thermal reaction).

    • Hole Scavenger Test: Add 10 mM of Triethanolamine (TEOA) or an alcohol. (Causality: If H₂O₂ yield increases significantly upon adding a hole scavenger, it validates that h⁺ accumulation was previously causing e⁻/h⁺ recombination. This confirms the electron-driven ORR mechanism facilitated by the –SO₃H electron traps 4).

References

  • [[2]]() A sulfonic acid-functionalized donor–acceptor conjugated organic polymer for enhanced photocatalytic hydrogen peroxide production. Chemical Communications (RSC Publishing).

  • 1Synthesis of Sulfonic Acid-Functionalized g-C₃N₄/BiOI Bifunctional Heterojunction for Enhanced Photocatalytic Removal of Tartrazine and PEC Oxygen Evolution Reaction. MDPI Inorganics.

  • 5Photo–Redox Properties of –SO₃H Functionalized Metal-Free g-C₃N₄ and Its Application in the Photooxidation of Sunset Yellow FCF and Photoreduction of Cr (VI). MDPI.

  • 4A sulfonic acid-functionalized donor–acceptor conjugated organic polymer for enhanced photocatalytic hydrogen peroxide production (DOI:10.1039/D5CC02942B). Chemical Communications (RSC Publishing).

  • Design and Development of p-toluenesulfonic acid Functionalized Dual-functional Fe-MOF@SBC Heterogeneous Catalyst for Efficient Biodiesel Production and Photocatalytic Degradation of Metronidazole. ResearchGate / Journal of Inorganic and Organometallic Polymers and Materials.

  • 3Covalent organic framework with sulfonic acid functional groups for visible light-driven CO₂ reduction. PubMed Central (PMC).

Sources

Application

Application Note: p-Toluenesulfonic Acid (p-TSA) Catalyzed One-Pot Synthesis of Quinazolinones

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Brønsted Acid Catalysis, Multi-Component Reactions, Oxidative Dehydrogenation Executive Summary Quinazolinones rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Brønsted Acid Catalysis, Multi-Component Reactions, Oxidative Dehydrogenation

Executive Summary

Quinazolinones represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and FDA-approved therapeutics (e.g., methaqualone, idelalisib). Traditional synthetic routes often suffer from multi-step inefficiencies, harsh reaction conditions, or reliance on expensive transition-metal catalysts.

This application note outlines robust, one-pot synthetic protocols utilizing p-toluenesulfonic acid (p-TSA) as a highly efficient Brønsted acid catalyst. By leveraging p-TSA, chemists can achieve rapid cyclocondensation. We detail two field-proven pathways: a two-step cyclocondensation-oxidation sequence using phenyliodine diacetate (PIDA) (1)[1], and a microwave-assisted three-component condensation (2)[2].

Mechanistic Rationale & Causality

To ensure successful scale-up and optimization, it is critical to understand the physical chemistry and causality driving these reactions:

  • The Catalytic Role of p-TSA: Unlike inorganic acids (e.g., H₂SO₄) which can cause biphasic separation and localized charring, p-TSA (pKa ≈ -2.8) is highly soluble in organic solvents, providing a homogeneous catalytic environment. It protonates the carbonyl oxygen of aldehydes or orthoesters, drastically lowering the LUMO energy. This increases electrophilicity, facilitating rapid nucleophilic attack by the amine group of anthranilamides or isatoic anhydride, thereby driving the initial cyclocondensation[1][2].

  • Oxidative Dehydrogenation via PIDA: In Pathway A, the initial p-TSA-catalyzed step yields a 2,3-dihydroquinazolin-4(1H)-one intermediate. To achieve aromatization, PIDA (a hypervalent iodine reagent) is introduced. PIDA acts as a mild, two-electron oxidant. Unlike DDQ or KMnO₄, PIDA prevents the over-oxidation or cleavage of sensitive moieties, successfully enabling the first reported synthesis of quinazolinones bearing fragile N-alkoxy substituents[1].

  • Microwave Acceleration in Multi-Component Systems: In Pathway B, assembling three components (isatoic anhydride, amine, orthoester) involves significant entropic barriers. Microwave irradiation provides uniform volumetric heating, bypassing the thermal gradients of classical reflux. This accelerates the sequential ring-opening and ring-closure steps, reducing reaction times from 5 hours to just 6 minutes while suppressing thermal degradation[2].

Reaction Pathways

G cluster_A Pathway A: Two-Step One-Pot Synthesis (Cheng et al.) cluster_B Pathway B: Three-Component Synthesis (Dabiri et al.) A_Reactants 2-Aminobenzamides + Aldehydes A_Catalyst p-TSA (Catalyst) Cyclocondensation A_Reactants->A_Catalyst A_Intermediate 2,3-Dihydroquinazolin-4(1H)-one A_Catalyst->A_Intermediate A_Oxidation PIDA (Oxidant) Dehydrogenation A_Intermediate->A_Oxidation A_Product 4(3H)-Quinazolinones (e.g., N-alkoxy derivatives) A_Oxidation->A_Product B_Reactants Isatoic Anhydride + Primary Amine + Orthoester B_Catalyst p-TSA (Catalyst) Microwave or Thermal B_Reactants->B_Catalyst B_Product 2,3-Disubstituted 4(3H)-Quinazolinones B_Catalyst->B_Product

Reaction pathways for p-TSA catalyzed one-pot synthesis of quinazolinones.

Quantitative Data & Optimization

The following tables summarize the optimization parameters that validate the mechanistic choices described above.

Table 1: Optimization of Oxidants in p-TSA Catalyzed Synthesis (Pathway A) [1]

Oxidant Solvent Temperature Yield (%) Causality / Observation
PIDA THF Room Temp 92% Optimal hypervalent iodine reactivity; preserves N-alkoxy groups.
DDQ THF Reflux 65% Harsher conditions required; lower yield due to side reactions.
Iodine THF Room Temp Trace Insufficient oxidative potential for dehydrogenation.

| NaHSO₃ | DMAc | 150 °C | 45% | High thermal degradation; poor functional group tolerance. |

Table 2: Comparison of Thermal vs. Microwave Conditions (Pathway B) [2]

Substrate (Amine) Orthoester Method Time Yield (%)
p-ClC₆H₄NH₂ Triethyl orthoacetate Thermal (EtOH reflux) 5 h 69%
p-ClC₆H₄NH₂ Triethyl orthoacetate Microwave (Solvent-free) 6 min 76%
PhNH₂ Triethyl orthoacetate Thermal (EtOH reflux) 5 h 70%

| PhNH₂ | Triethyl orthoacetate | Microwave (Solvent-free) | 6 min | 74% |

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each intermediate stage before proceeding.

Protocol A: p-TSA Catalyzed Cyclocondensation & PIDA Oxidation[1]

Objective: Synthesis of highly substituted 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes.

  • Reaction Assembly: In an oven-dried round-bottom flask, dissolve the 2-aminobenzamide derivative (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in anhydrous Tetrahydrofuran (THF).

    • Causality: THF is chosen as a polar aprotic solvent because it solubilizes both the organic precursors and the PIDA reagent without competitively reacting with the aldehyde (unlike protic solvents like ethanol).

  • Catalyst Addition: Add p-TSA (5–10 mol%). Stir the mixture at room temperature.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc). The complete disappearance of the 2-aminobenzamide spot indicates the successful formation of the 2,3-dihydroquinazolin-4(1H)-one intermediate. Do not proceed until this is confirmed.

  • Oxidative Dehydrogenation: Directly add PIDA (1.2 equiv) to the same reaction vessel. Continue stirring at room temperature.

  • Validation Checkpoint 2: Monitor via TLC until the intermediate is fully consumed, indicating complete aromatization to the quinazolinone.

  • Workup & Neutralization: Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: PIDA releases two equivalents of acetic acid upon reduction to iodobenzene. NaHCO₃ neutralizes this acid alongside the p-TSA catalyst, preventing acid-catalyzed degradation of the product during extraction.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Microwave-Assisted Three-Component Synthesis[2]

Objective: High-throughput synthesis of 2,3-disubstituted 4(3H)-quinazolinones.

  • Reaction Assembly: In a microwave-safe quartz vessel, combine isatoic anhydride (1.0 equiv, 8.0 mmol), primary amine (1.2 equiv, 10 mmol), orthoester (2 mL, acts as both reactant and partial solvent), and p-TSA (5 mol%).

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate the mixture in two controlled stages:

    • Stage 1: 210 W for 3 minutes.

    • Stage 2: 385 W for 3 minutes.

    • Causality: Stepped heating prevents violent decarboxylation. The initial lower power allows for the controlled nucleophilic ring-opening of isatoic anhydride by the amine. The subsequent higher power drives the condensation with the orthoester and final ring closure.

  • Validation Checkpoint 1: Visually inspect the vessel; the mixture should transition to a homogeneous state. TLC should confirm the total consumption of isatoic anhydride.

  • Precipitation Workup: Allow the vessel to cool to room temperature, then pour the mixture into 150 mL of ice-cold distilled water.

    • Causality: The sudden shift to a highly polar, aqueous environment forces the hydrophobic quinazolinone product to crash out of solution as a solid precipitate.

  • Isolation: Filter the precipitate under vacuum. Wash thoroughly with distilled water to remove residual p-TSA and unreacted polar amines. Recrystallize from 96% ethanol to yield the pure product.

References

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45, 2998-3006. 1

  • Dabiri, M., Salehi, P., Khajavi, M. S., & Mohammadi, A. A. (2004). Microwave-assisted one-pot three component synthesis of some new 4(3H)-quinazolinone derivatives. Heterocycles. 2

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the synthesis of pyridine-2-sulfonic acid N-oxide

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges and side reactions encountered during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges and side reactions encountered during the synthesis of pyridine-2-sulfonic acid N-oxide (also known as pyrithione sulfonic acid).

This compound is a critical degradation product and synthetic target derived from 2-mercaptopyridine N-oxide (pyrithione)[1]. Achieving high-purity yields requires precise control over oxidation states, pH, and thermal parameters. Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative analytical data, and a validated experimental protocol.

I. Mechanistic Workflow: Oxidation Pathways & Side Reactions

The transformation of 2-mercaptopyridine N-oxide to the corresponding sulfonic acid N-oxide is a multi-step oxidative process. The sulfur atom undergoes sequential oxidation from a thiol (-SH) to a disulfide dimer, then to a sulfinic acid (-SO₂H), and finally to the target sulfonic acid (-SO₃H). Deviations in stoichiometry or reactor conditions lead to specific side reactions, such as N-deoxygenation or desulfonation[2].

SynthesisPathway SM 2-Mercaptopyridine N-oxide (Starting Material) Dimer 2,2'-Dithiobis(pyridine N-oxide) (Disulfide Dimer) SM->Dimer Mild Oxidation (Deficient Oxidant) Sulfinic Pyridine-2-sulfinic acid N-oxide (Intermediate) SM->Sulfinic Direct Oxidation (Fast Kinetics) Dimer->Sulfinic Oxidation (H2O2 / Heat) Target Pyridine-2-sulfonic acid N-oxide (Target Product) Sulfinic->Target Final Oxidation (Excess H2O2) Deox Pyridine-2-sulfonic acid (Deoxygenation Byproduct) Target->Deox Reductive Cleavage (Loss of N-oxide) Desulf Pyridine N-oxide (Desulfonation Byproduct) Target->Desulf Harsh pH > 9.5 (Loss of SO3)

Figure 1: Oxidative pathways of 2-mercaptopyridine N-oxide highlighting intermediates and major side reactions.

II. Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly 2,2'-dithiobis(pyridine N-oxide) instead of the sulfonic acid? Causality: The formation of the disulfide dimer (pyrithione disulfide) is the kinetically favored first step when 2-mercaptopyridine N-oxide is exposed to mild oxidants (like iodine) or insufficient quantities of hydrogen peroxide. The S-S bond requires significant oxidative equivalents and thermal energy to cleave and further oxidize to the sulfonate. Solution: Ensure you are using a minimum of 3.5 to 4.0 molar equivalents of H₂O₂. If the dimer persists, increase the reaction temperature to 70 °C to provide the activation energy required for disulfide cleavage, or introduce a catalytic amount of phosphotungstic acid to accelerate the oxidation[3].

Q2: I am detecting pyridine-2-sulfonic acid (lacking the N-oxide group) in my final product. What causes this deoxygenation? Causality: The N-oxide moiety is susceptible to reductive cleavage. This typically occurs during the workup phase if aggressive reducing agents (e.g., sodium bisulfite or thiosulfate) are used in large excess to quench residual peroxides. It can also occur if the reaction is subjected to prolonged heating in the presence of trace transition metals that catalyze deoxygenation[1]. Solution: Quench residual peroxides using mild, controlled additions of sodium sulfite at temperatures below 20 °C. Alternatively, use a peroxide-destroying enzyme (catalase) for a completely non-reductive quench.

Q3: My yield is low, and mass spectrometry shows the presence of Pyridine N-oxide. How do I prevent desulfonation? Causality: Desulfonation is a hydrolytic side reaction where the C-S bond is cleaved, releasing the sulfonic acid group. This is highly sensitive to pH. At pH values > 9.5, the pyrithione salts are rapidly oxidized, but the resulting sulfonate is prone to hydrolytic degradation under these alkaline conditions. Solution: Buffer the reaction medium to maintain a pH between 4.5 and 8.0. If using an acetic acid/H₂O₂ system, the acidic environment naturally suppresses this hydrolytic desulfonation.

III. Quantitative Data: Side Product Profiling

To assist in your chromatographic method development, the following table summarizes the key quantitative metrics and analytical signatures of the target and its common side products[2].

Compound / Side ProductCausative FactorPreventative MeasureTypical HPLC RT (Relative)UV Max (nm)Mass Shift (Δm/z from Target)
Pyridine-2-sulfonic acid N-oxide Target Product Optimal Conditions 1.00 265, 315 0 (Target m/z 175)
2,2'-Dithiobis(pyridine N-oxide)Insufficient oxidant (<3 eq H₂O₂)Use >3.5 eq H₂O₂, 70 °C2.45 (Hydrophobic)240, 330+77 (m/z 252)
Pyridine-2-sulfonic acidReductive quench (e.g., NaHSO₃)Mild/enzymatic quench0.85 (More polar)255, 270-16 (Loss of Oxygen)
Pyridine N-oxideHigh pH (>9.5), over-heatingBuffer pH < 8.01.30254-80 (Loss of SO₃)
Pyridine-2-sulfinic acid N-oxidePremature reaction terminationExtend reaction time0.92260, 310-16 (Loss of Oxygen)

IV. Validated Experimental Protocol

This self-validating protocol utilizes hydrogen peroxide in an acidic medium to drive the oxidation past the disulfide intermediate while suppressing alkaline desulfonation.

Reagents Required:

  • 2-Mercaptopyridine N-oxide (Pyrithione): 10.0 g (78.6 mmol)

  • Glacial Acetic Acid: 50 mL

  • Hydrogen Peroxide (30% w/w aqueous): 35 mL (~340 mmol, ~4.3 eq)

  • Catalase (for quenching) or mild Sodium Sulfite

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, dissolve 10.0 g of 2-mercaptopyridine N-oxide in 50 mL of glacial acetic acid.

  • Temperature Control: Heat the solution to 40 °C using a temperature-controlled oil bath.

  • Oxidant Addition: Begin dropwise addition of 35 mL of 30% H₂O₂ via an addition funnel over 45 minutes. Causality Note: The reaction is highly exothermic. Slow addition prevents thermal runaway which could lead to desulfonation.

  • Thermal Maturation: Once the addition is complete, raise the internal temperature to 70 °C and stir for 4 hours. Causality Note: This thermal energy is strictly required to cleave the intermediate 2,2'-dithiobis(pyridine N-oxide) and drive the sulfinate to the final sulfonate.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute with mobile phase, and analyze via HPLC. Proceed to workup only when the disulfide peak (Relative RT 2.45) is <1.0% area.

  • Quenching: Cool the reaction mixture to 10 °C in an ice bath. Carefully add a dilute solution of sodium sulfite (or catalase) until peroxide test strips indicate 0 ppm. Critical Step: Do not allow the temperature to exceed 20 °C during quenching to prevent N-deoxygenation.

  • Isolation: Concentrate the mixture under reduced pressure (max bath temp 45 °C) to remove acetic acid. Recrystallize the crude residue from ethanol/water to afford pure pyridine-2-sulfonic acid N-oxide.

V. References

  • Buy Sodium Omadine | 3811-73-2 - Smolecule. Smolecule. Available at:

  • Determination of pyrithione in natural waters by cathodic stripping voltammetry. ResearchGate. Available at:

  • Directory of Microbicides for the Protection of Materials. National Academic Digital Library of Ethiopia. Available at:

  • Ecotoxicological Risk Profiles of Chemicals. GWDG. Available at:

Sources

Optimization

Technical Support Center: Purification of 1-Oxidopyridin-1-ium-2-Sulfonic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Methodologies, Troubleshooting, and FAQs for Highly Polar Zwitterions Executive Overview 1-oxidopyridin-1-ium-2-sulfonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Methodologies, Troubleshooting, and FAQs for Highly Polar Zwitterions

Executive Overview

1-oxidopyridin-1-ium-2-sulfonic acid (also known as pyridine-N-oxide-2-sulfonic acid or omadine sulfonic acid) is a highly polar, water-soluble zwitterion. In environmental and biological contexts, it is most frequently encountered as the terminal, stable photodegradation product of metal pyrithione biocides (e.g., zinc pyrithione, copper pyrithione)[1],[2]. In mammalian systems, it has also been identified as a primary urinary metabolite following dermal or intravenous exposure to pyrithiones[3].

Due to its dual functionality—a hydrophilic N-oxide dipole and a strongly acidic sulfonate group—standard reversed-phase (C18) purification strategies often fail. As a Senior Application Scientist, I have designed this portal to provide field-proven, causally-explained methodologies for isolating and purifying this compound from both trace environmental matrices and bulk synthetic reactions.

Purification Workflow Architecture

The optimal purification strategy depends entirely on the sample matrix and target concentration. The diagram below illustrates the decision tree for isolating 1-oxidopyridin-1-ium-2-sulfonic acid.

purification_workflow Start Crude Sample Matrix (1-oxidopyridin-1-ium-2-sulfonic acid) Cond1 Environmental/Biological Matrix (Aqueous, Low Concentration) Start->Cond1 Cond2 Synthetic Reaction Mixture (Bulk, High Concentration) Start->Cond2 SPE Solid-Phase Extraction (SPE) Poly(styrene-divinylbenzene) Cond1->SPE Enrichment & Desalting Cryst Recrystallization (Ethanol / Water) Cond2->Cryst Precipitation PrepLC Preparative Liquid Chromatography (HILIC or Ion-Pairing RP) SPE->PrepLC Eluate Evaporation & Reconstitution Cryst->PrepLC Polishing (if required) Pure Purified Target Compound (>98% Purity) PrepLC->Pure Fraction Collection & Lyophilization

Caption: Workflow for the purification of 1-oxidopyridin-1-ium-2-sulfonic acid based on sample matrix.

Diagnostic Troubleshooting Guide (Q&A)

Q: Why does my compound elute in the void volume ( t0​ ) during reversed-phase HPLC? Causality: The sulfonic acid moiety is fully ionized at almost all working pH levels ( pKa​ < 1). Combined with the hydrophilic N-oxide group, the molecule lacks sufficient hydrophobicity to partition into a standard C18 stationary phase. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic sulfoalkylbetaine) and a highly organic mobile phase (e.g., 90% Acetonitrile). The compound partitions into the water-enriched layer on the stationary phase. Alternatively, use Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) by adding 5–10 mM of a volatile alkylamine (e.g., hexylamine or tetrabutylammonium acetate) to the mobile phase to neutralize the sulfonate charge and increase lipophilicity.

Q: I am experiencing low recovery (<40%) when extracting the compound from seawater or plasma using C18 SPE cartridges. How can I improve this? Causality: C18 silica-based sorbents rely on Van der Waals interactions with non-polar carbon chains. 1-oxidopyridin-1-ium-2-sulfonic acid is too polar to be retained and breaks through during the loading or washing steps. Solution: Utilize Poly(styrene-divinylbenzene) (PS-DVB) extraction disks or cartridges[1]. The aromatic polymeric backbone of PS-DVB provides strong π−π interactions with the pyridine ring, which are independent of the sulfonate's ionization state. Ensure the sample is acidified (pH ~3) to suppress the ionization of secondary matrix components, allowing the target zwitterion to dominate the sorbent's binding capacity.

Q: During bulk synthesis purification, my product is contaminated with inorganic salts. How do I desalt it? Causality: Sulfonic acids readily form stable salts with alkali metals (Na⁺, K⁺) present in reaction buffers. Because both the product and the salts are highly water-soluble, standard liquid-liquid extraction is ineffective. Solution: Pass the crude aqueous mixture through a Strong Cation Exchange (SCX) resin in the H⁺ form. The resin will capture the alkali metal cations and release H⁺, converting the product to its free acid zwitterionic form. The eluate can then be concentrated and recrystallized from a polar aprotic/protic mixture (e.g., methanol/acetone).

Quantitative Data & Method Selection

TechniqueStationary PhaseMobile Phase / EluentTypical Recovery / Retention ( k′ )Primary Application
Solid-Phase Extraction Poly(styrene-divinylbenzene) (PS-DVB)Load: pH 3 WaterElute: Methanol>85% RecoveryTrace enrichment from seawater/plasma
HILIC (Analytical/Prep) Zwitterionic (ZIC-HILIC)90:10 ACN:H₂O (10mM NH₄OAc) k′ = 3.5 - 5.0High-purity polishing & LC-MS analysis
Ion-Pairing RP-LC C18 (End-capped)H₂O/MeOH + 5mM Hexylamine k′ = 2.0 - 4.0Preparative scale bulk purification
Ion-Exchange Strong Cation Exchange (H⁺ form)Load: AqueousElute: Free Acid>95% Desalting EfficiencyBulk synthetic desalting

Self-Validating Experimental Protocols

Protocol A: SPE Enrichment from Aqueous Matrices using PS-DVB

Self-Validation Checkpoint: Collect the load breakthrough and analyze via UV (320 nm). If the target compound is detected, the sorbent capacity is exceeded, or the sample pH is incorrect.

  • Conditioning: Pass 5 mL of Methanol through the PS-DVB cartridge, followed by 5 mL of HPLC-grade water (pH adjusted to 3.0 with formic acid).

  • Loading: Load the aqueous sample (acidified to pH 3.0) at a flow rate not exceeding 2 mL/min. Causality: Acidification suppresses the ionization of competing organic acids in the matrix, maximizing π−π interactions between the pyridine ring and the DVB polymer.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove highly polar, non-aromatic interferences.

  • Elution: Elute the target compound with 5 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in the HILIC initial mobile phase.

Protocol B: Preparative HILIC Purification

Self-Validation Checkpoint: Inject a void volume marker (e.g., toluene for HILIC). The target compound must elute significantly later than the marker ( k′ > 2). If it co-elutes, increase the acetonitrile concentration.

  • Column Selection: Use a ZIC-HILIC (Zwitterionic) preparative column. Causality: The zwitterionic stationary phase provides simultaneous electrostatic repulsion and attraction, ideal for separating zwitterionic analytes like 1-oxidopyridin-1-ium-2-sulfonic acid from mono-charged impurities.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: 20 mM Ammonium Acetate in Water (pH 5.8)

  • Gradient: Isocratic hold at 85% A / 15% B for 10 minutes. Causality: High organic content forces the highly polar target compound to partition into the stationary aqueous layer on the silica surface.

  • Detection: Monitor UV absorbance at 320–355 nm, which corresponds to the characteristic absorption band of the pyridine-N-oxide moiety[1].

  • Fraction Collection & Lyophilization: Collect the peak eluting at the validated retention time. Lyophilize to remove the volatile ammonium acetate buffer, yielding the pure free acid.

Frequently Asked Questions (FAQs)

Q: Is 1-oxidopyridin-1-ium-2-sulfonic acid sensitive to light? A: Unlike its parent compounds (e.g., copper or zinc pyrithione), which rapidly photodegrade (half-life ~7 minutes in water), the sulfonic acid derivative is a stable terminal photoproduct[4]. It can be handled safely under standard laboratory lighting without significant degradation. Furthermore, its toxicity is several orders of magnitude lower than the parent biocides[2].

Q: Can I use standard Electrospray Ionization (ESI) MS for detection? A: Yes. Due to the pre-formed ionic nature of the sulfonate group, it exhibits excellent sensitivity in ESI negative mode ([M-H]⁻ at m/z 174). Ensure your mobile phase does not contain non-volatile salts (like sodium phosphate), which will suppress ionization and foul the MS source.

References

  • Toxicity of Metal Pyrithione Photodegradation Products to Marine Organisms with Indirect Evidence for Their Presence in Seawater. ResearchGate. 1

  • Sulfonates – Knowledge and References. Taylor & Francis. 3

  • Pyrithiones as antifoulants: Environmental chemistry and preliminary risk assessment. ResearchGate. 4

  • Ecotoxicological Assessment of Antifouling Biocides and Nonbiocidal Antifouling Paints. Danish Environmental Protection Agency. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices, empowering you to optimize your reactions for higher yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered in sulfonamide synthesis.

Q1: What is the most common method for synthesizing sulfonamides? The most prevalent method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Q2: My reaction yield is very low. What are the most likely causes? Low yields can often be traced back to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3][4]

  • Poor Amine Nucleophilicity: Amines that are sterically hindered or have electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions.[2][3]

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and outcome.

  • Incorrect Stoichiometry: Using an improper ratio of reactants can lead to unreacted starting materials.[3]

Q3: I see a significant amount of a polar byproduct in my TLC/LC-MS. What is it and how can I prevent it? This is most likely the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride.[3][5] To prevent this, you must ensure strictly anhydrous (water-free) conditions. This includes oven-drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere like nitrogen or argon.[3][4][6]

Q4: The reaction with my secondary amine is not working. What should I do? Secondary amines are generally less reactive than primary amines due to being less nucleophilic and more sterically hindered.[1][2][3] To drive the reaction to completion, consider increasing the reaction temperature.[3] Using a more reactive sulfonylating agent or a different synthetic route may also be necessary in challenging cases.

Q5: How can I prevent the formation of the di-sulfonylated product? Di-sulfonylation, where two sulfonyl groups attach to a primary amine, can occur if there is an excess of the sulfonyl chloride.[5] To avoid this, you can:

  • Use a 1:1 ratio of amine to sulfonyl chloride, or even a slight excess of the amine.[5]

  • Perform the reaction at a lower temperature (e.g., 0 °C).[5]

  • Add the sulfonyl chloride solution slowly (dropwise) to the amine solution.[3]

  • Monitor the reaction closely and quench it as soon as the starting amine is consumed.[5]

Part 2: In-depth Troubleshooting Guides

Issue 1: Low to No Product Yield

A low yield is one of the most common and frustrating issues. This guide provides a systematic approach to diagnosing and solving the problem.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_quality Verify Reagent Quality - Sulfonyl chloride fresh? - Amine pure? - Solvent anhydrous? start->reagent_quality Step 1 reaction_setup Check Reaction Setup - Anhydrous conditions? - Inert atmosphere? - Correct stoichiometry? reagent_quality->reaction_setup Step 2 reaction_conditions Optimize Reaction Conditions - Increase temperature? - Change base/solvent? - Extend reaction time? reaction_setup->reaction_conditions Step 3 workup Review Workup & Purification - Correct pH for extraction? - Appropriate purification? reaction_conditions->workup Step 4 success Improved Yield workup->success

Caption: A systematic workflow for troubleshooting low sulfonamide yield.

Causality and Solutions
  • Reagent Integrity is Paramount:

    • The Culprit: Sulfonyl chlorides are highly electrophilic and react readily with water to form the corresponding sulfonic acid, which is unreactive towards amines.[3][4] This hydrolysis is often the primary cause of reaction failure.

    • The Solution: Always use a fresh bottle of sulfonyl chloride or purify it before use. Ensure your amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[4]

  • Reaction Conditions Matter:

    • The Culprit: The presence of even trace amounts of water can lead to the hydrolysis side reaction dominating.[4] Furthermore, the choice of base and solvent can dramatically affect the reaction rate by influencing the solubility of reactants and the nucleophilicity of the amine.

    • The Solution: Employ rigorous anhydrous techniques. For less reactive amines, gentle heating may be required to increase the reaction rate.[3] If the reaction is still sluggish, a change of solvent or base may be necessary.

Data-Driven Optimization: Choice of Base & Solvent

The selection of an appropriate base and solvent system is critical for success. The base must be strong enough to neutralize the generated HCl but should not introduce competing side reactions. The solvent must solubilize the reactants without reacting with them.

BasepKa (Conjugate Acid)Common SolventsKey Considerations
Triethylamine (TEA) ~10.7Dichloromethane (DCM), THFA common, cost-effective organic base. The resulting triethylammonium chloride salt is often insoluble in DCM.[2]
Pyridine ~5.2Pyridine, DCM, TolueneCan act as both a base and a nucleophilic catalyst, potentially accelerating the reaction.[7] Often used as the solvent itself.[3]
K₂CO₃ / Cs₂CO₃ ~10.3 / ~10.1Acetonitrile, DMFInorganic bases that are effective, especially for N-alkylation of sulfonamides.[8][9] Cs₂CO₃ is more soluble and reactive.[8]
DBU ~13.5Acetonitrile, TolueneA strong, non-nucleophilic organic base that is highly soluble in organic solvents.[8]
Issue 2: Product Purification Challenges

Even with a successful reaction, isolating a pure product can be challenging. Common contaminants include unreacted starting materials, the sulfonic acid byproduct, and the hydrochloride salt of the base used.

Strategies for Effective Purification
  • Aqueous Workup: This is the first and most critical step. A standard workup procedure can remove the majority of impurities.

    • Acid Wash (e.g., 1M HCl): Removes unreacted amine and basic catalysts like pyridine or triethylamine.[4][5]

    • Base Wash (e.g., sat. NaHCO₃): Removes the acidic sulfonic acid byproduct and any unreacted sulfonyl chloride.[4]

    • Brine Wash: Removes residual water from the organic layer.[4]

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[4] The key is to find a suitable solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Common solvent systems include ethanol/water and ethyl acetate/hexanes.[4]

  • Silica Gel Chromatography: If recrystallization fails or if the product is an oil, column chromatography is a powerful alternative.[6] Sulfonamides are typically polar compounds, and a suitable solvent gradient (e.g., hexanes/ethyl acetate) can effectively separate the desired product from less polar impurities.

Part 3: Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general guideline for the reaction between a primary or secondary amine and a sulfonyl chloride using triethylamine as the base.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Sulfonyl chloride (1.0 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.[3]

  • In a separate flask, dissolve the sulfonyl chloride in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.[3]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Upon completion, quench the reaction with water.[4] b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Logical Flow of the Workup Procedure

G start Reaction Mixture in Organic Solvent (Product, Excess Amine, TEA·HCl, Sulfonic Acid, Excess TEA) wash1 Wash with 1M HCl start->wash1 Removes: Excess Amine, TEA wash2 Wash with sat. NaHCO₃ wash1->wash2 Removes: Sulfonic Acid wash3 Wash with Brine wash2->wash3 Removes: Residual Water dry Dry with Na₂SO₄ wash3->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Sequential steps in an aqueous workup to isolate the crude sulfonamide.

References

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Frontier Research Publication. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). RSC Publishing. [Link]

  • (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. (2022, December 15). ResearchGate. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (n.d.). Books. [Link]

  • Sulfonamide purification process. (n.d.).
  • Synthesis of sulfonamides using sulfonyl chloride and a base. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Aromatic Sulfonamides. (2023, December 9). Journal of Synthetic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, appearing in numerous marketed drugs.[1][2] However, their synthesis is not always straightforward. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions and achieve your target molecules efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted imidazo[1,2-a]pyridines, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can be attributed to several factors. A systematic troubleshooting approach is recommended.[3] Key areas to examine include:

  • Purity of Reagents and Solvents: Impurities can significantly hinder the reaction. Ensure all starting materials are of high purity and use anhydrous solvents when necessary.[3]

  • Incomplete Reaction: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). If the reaction stalls, consider adjusting the temperature, extending the reaction time, or employing a more effective catalyst.[3]

  • Substituent Effects: The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl compound plays a crucial role. Electron-withdrawing groups on the 2-aminopyridine can reduce its nucleophilicity, slowing the initial condensation. Conversely, electron-donating groups can increase reactivity.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product. Refer to the detailed troubleshooting guide on side reactions for mitigation strategies.

Q2: I am struggling with the synthesis of an electron-deficient imidazo[1,2-a]pyridine. What alternative methods can I explore?

A2: The classic synthesis involving the reaction of an α-haloketone with a 2-aminopyridine often fails for electron-deficient 2-aminopyridines due to their poor nucleophilicity.[4][5] A successful alternative involves an annulation method using a dimethylketal tosylate in the presence of a catalyst like Sc(OTf)₃ at elevated temperatures (80–140 °C).[4][5][6] This method proceeds through an imine intermediate, bypassing the challenging alkylation step of the classic route.[4][5]

Q3: What are the most common side products in imidazo[1,2-a]pyridine synthesis, and how can I minimize their formation?

A3: Side product formation is a frequent challenge. Common side products include:

  • Over-alkylation: The product imidazo[1,2-a]pyridine can sometimes react with the α-haloketone starting material, leading to N-alkylation.[3]

  • Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize, resulting in acyclic impurities.[3]

  • Dimerization: In some cases, starting materials or intermediates can dimerize.[3]

To minimize these, precise control of stoichiometry (1:1 ratio of 2-aminopyridine to α-halocarbonyl) is critical.[3] Optimizing the reaction temperature and the choice and amount of base can also suppress side reactions.[3]

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification of imidazo[1,2-a]pyridines can be challenging due to the presence of closely related impurities. Standard techniques include:

  • Column Chromatography: Silica gel column chromatography is the most common method. The choice of eluent system is crucial and often requires careful optimization.[7][8]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification through acid-base extraction to remove non-basic impurities.

Monitoring fractions by TLC is essential for successful purification.[7][9]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance on resolving specific experimental issues.

Guide 1: Optimizing Reaction Conditions for Low-Yielding Reactions

Low yields are a common frustration. This guide provides a systematic approach to optimizing your reaction conditions.

Workflow for Optimizing Low-Yielding Reactions

Optimization_Workflow Start Low Yield Observed Purity Check Reagent and Solvent Purity Start->Purity Stoichiometry Verify Stoichiometry (1:1 ratio) Purity->Stoichiometry Temperature Optimize Temperature Stoichiometry->Temperature Solvent Screen Solvents Temperature->Solvent Catalyst Screen Catalysts and/or Bases Solvent->Catalyst Time Optimize Reaction Time Catalyst->Time Result Improved Yield Time->Result Mechanistic_Pathways cluster_0 Classic Pathway (Electron-Rich Aminopyridines) cluster_1 Alternative Pathway (Electron-Deficient Aminopyridines) A1 2-Aminopyridine A3 Alkylation of Pyridine Nitrogen A1->A3 A2 α-Haloketone A2->A3 A4 Cyclodehydration A3->A4 A5 Imidazo[1,2-a]pyridine A4->A5 B1 Electron-Deficient 2-Aminopyridine B3 Imine Formation B1->B3 B2 Dimethylketal Tosylate B2->B3 B4 Cyclization B3->B4 B5 Imidazo[1,2-a]pyridine B4->B5

Sources

Troubleshooting

Technical Support Center: Catalytic Oxidative 1,2-Shift Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting solutions and frequently asked questions (FAQs) for challenges encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting solutions and frequently asked questions (FAQs) for challenges encountered during catalytic oxidative 1,2-shift reactions. These transformations are powerful tools for skeletal rearrangements, enabling the synthesis of complex molecular architectures from simpler precursors.[1][2] However, their success is often contingent on a nuanced understanding of the interplay between catalyst, oxidant, substrate, and reaction conditions.

This resource is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I address this?

Answer: Low or no conversion is a common hurdle and can be attributed to several factors, primarily related to catalyst activity, the choice of oxidant, or the reaction environment.

Potential Causes & Solutions:

  • Inactive Catalyst or Inefficient Precatalyst Activation: The active catalytic species, often a higher oxidation state metal complex (e.g., Au(III), Pd(II)), may not be generated effectively.[3]

    • Solution: For gold-catalyzed reactions, which are frequently employed for these shifts, ensure you are using a suitable precatalyst. Cationic gold(I) complexes, such as those with phosphine ligands, often show higher efficacy.[4] The choice of counter-ion can also be critical. For other metals like rhodium, the precatalyst choice (e.g., [Rh(cod)Cl]₂) is crucial for generating the active species.[5] If using a catalyst that requires in situ oxidation, ensure the oxidant is competent for this process.

  • Inappropriate Oxidant: The chosen oxidant may be too weak to facilitate the desired transformation or may react preferentially with other functional groups in your substrate.

    • Solution: Hypervalent iodine reagents (e.g., diacetoxyphenyliodine) and Oxone are commonly used for these reactions.[1][6][7][8] The reactivity can be highly dependent on the specific reagent. For instance, some transformations may require the in situ generation of a hypervalent iodine species from a catalytic amount of an iodide source (like NaI) and a stoichiometric terminal oxidant like Oxone.[9] It's crucial to select an oxidant that is compatible with your substrate and catalyst system.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction rate.

    • Solution: Systematically screen reaction temperatures. While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition.[10][11] The choice of solvent is also critical; polar, non-coordinating solvents like hexafluoroisopropyl alcohol (HFIP) have been shown to stabilize key intermediates in some oxidative rearrangements.[1] A solvent screen is often a worthwhile endeavor.[12][13]

  • Presence of Inhibitors: Impurities in your starting materials, solvents, or even the inert gas can poison the catalyst.[14][15]

    • Solution: Ensure all reagents are of high purity. Starting materials may need to be purified before use. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate many catalysts.[11][15]

Question 2: The desired 1,2-shift product is forming, but the yield is low and I observe significant side products. How can I improve the selectivity?

Answer: Poor selectivity is often a result of competing reaction pathways. Understanding the migratory aptitude of different groups and fine-tuning the electronic and steric properties of the catalyst are key to resolving this.

Potential Causes & Solutions:

  • Competing Rearrangements (e.g., 1,2-hydride shift): In many cases, a 1,2-hydride shift can compete with the desired 1,2-aryl or 1,2-alkyl shift.[16][17] The relative migratory aptitude is a key factor.

    • Solution: Generally, groups that can better stabilize a positive charge in the transition state will migrate preferentially. Electron-rich aryl groups often migrate more readily than simple alkyl groups or hydrides.[1][18] If you are observing a competing hydride shift, you may need to modify the electronic properties of the migrating group or the catalyst system. For gold-catalyzed reactions, the choice of ligand can dramatically influence the selectivity of the 1,2-migration.[16]

  • Catalyst-Controlled Selectivity Issues: The ligand on the metal center plays a crucial role in dictating the reaction's outcome.

    • Solution: For gold-catalyzed reactions, systematically screen a panel of phosphine ligands with varying steric and electronic properties.[3][19] For instance, electron-poor phosphine ligands have been shown to be beneficial for both reaction rate and yield in some gold-catalyzed rearrangements involving 1,2-N-migration.[4] Similarly, for rhodium-catalyzed C-C bond activation, the selection of PPh₃ as the ligand was key to achieving high chemoselectivity.[5]

  • Unwanted Oxidation of Substrate or Product: The oxidant can sometimes react with other parts of your molecule, leading to undesired byproducts.

    • Solution: Consider using a milder oxidant or running the reaction at a lower temperature to minimize side reactions.[14] You can also explore catalytic systems that generate the active hypervalent iodine species in situ, which may offer better control over the oxidation process.[9]

Question 3: My reaction starts well, but then stalls, and I observe a black precipitate. What is happening?

Answer: This is a classic indication of catalyst deactivation, often through the formation of inactive metal nanoparticles (e.g., "palladium black" or "gold black").[11][14]

Potential Causes & Solutions:

  • Catalyst Agglomeration/Decomposition: The active, homogeneous catalyst is aggregating into inactive, heterogeneous metal particles.[11]

    • Solution:

      • Optimize Ligand-to-Metal Ratio: An excess of ligand can often stabilize the metal center and prevent agglomeration.[14]

      • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[11]

      • Ensure Rigorous Exclusion of Air: Oxygen can promote the oxidation and subsequent decomposition of many catalysts.[15]

  • Thermal Degradation: The catalyst may simply not be stable at the reaction temperature over extended periods.[20][21]

    • Solution: If possible, lower the reaction temperature and accept a longer reaction time. Alternatively, a more thermally robust catalyst system may be required.

  • Poisoning: As mentioned previously, impurities can act as catalyst poisons, leading to deactivation over time.[11][21]

    • Solution: Re-purify all starting materials and ensure solvents are of the highest quality.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a catalytic oxidative 1,2-shift?

A1: While the exact mechanism can vary depending on the catalyst and substrate, a common pathway involves:

  • Activation of a π-system (like an alkene or alkyne) by a Lewis acidic metal catalyst (e.g., Au(I)).

  • Nucleophilic attack on the activated π-system. In the context of oxidative shifts, this could be an external oxidant or an intramolecular nucleophile.

  • Generation of a key intermediate, often a carbocation or a metal-carbene species.[16][22]

  • The 1,2-migration of a substituent (aryl, alkyl, etc.) to the adjacent electron-deficient center. This is often the driving force of the reaction, leading to a more stable intermediate.

  • Release of the product and regeneration of the active catalyst.

Q2: How does the choice of solvent affect my reaction?

A2: Solvents can have a profound impact by stabilizing or destabilizing reactants, intermediates, and transition states.[12][13] For reactions involving cationic intermediates, polar solvents can be beneficial. In some oxidative 1,2-shifts mediated by hypervalent iodine, highly polar, non-coordinating solvents like HFIP have proven to be particularly effective at promoting the reaction.[1] It is often advisable to screen a range of solvents with different polarities and coordinating abilities.

Q3: Can I use a catalytic amount of an iodine source for my oxidative 1,2-shift?

A3: Yes, this is a more modern and atom-economical approach. Instead of using a stoichiometric amount of a hypervalent iodine reagent, you can use a catalytic amount of a simple iodide salt (e.g., NaI) in the presence of a stoichiometric terminal oxidant like Oxone. The oxidant continuously regenerates the active hypervalent iodine species in situ.[6][8][9]

Key Experimental Protocols & Data

Table 1: Influence of Ligand and Solvent on Gold-Catalyzed 1,2-Migrations
Catalyst SystemSolventMigrating GroupProduct Ratio (Migration:Other)Reference
AuClCH₂Cl₂Ethyl vs. MethylVaries[16]
AuCl₃CH₂Cl₂Ethyl vs. MethylVaries[16]
AuClDioxaneEthyl vs. MethylIncreased Methyl Migration[16]
[AuNTf₂(Ph₃P)]CH₂Cl₂IndoleSelective 1,2-Migration[19]
PPh₃AuNTf₂1,2-DCEArylHigh Selectivity[18]

Data synthesized from multiple sources to illustrate general trends.

Protocol: General Procedure for a Hypervalent Iodine-Mediated Oxidative 1,2-Alkyl Shift

This protocol is adapted from the work of Guérinot, Canesi, and coworkers.[1]

  • Preparation: To a stirred solution of the phenol starting material (0.1 mmol) in hexafluoroisopropyl alcohol (HFIP, 0.5 mL) at 0 °C, add a solution of (diacetoxyiodo)benzene (DIB) (38 mg, 0.11 mmol, 1.1 equiv) dissolved in HFIP (0.2 mL).

  • Reaction: Stir the solution for 1 minute at 0 °C. The reaction is often rapid, and a color change may be observed.

  • Quenching: Quench the reaction by adding acetone (0.2 mL). The disappearance of a blue-green color often indicates the reaction is complete.

  • Workup: Directly filter the solution through a small pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., n-hexane/ethyl acetate) to afford the desired dienone product.

Mechanistic Diagrams and Workflows

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low / No Conversion catalyst_inactive Inactive Catalyst / Precatalyst Activation start->catalyst_inactive Check Catalyst catalyst_poisoned Catalyst Poisoning start->catalyst_poisoned conditions_suboptimal Sub-optimal Temp / Solvent start->conditions_suboptimal Check Conditions oxidant_issue Inappropriate Oxidant start->oxidant_issue sol_catalyst Screen precatalysts & ligands. Ensure proper activation. catalyst_inactive->sol_catalyst Solution sol_purify Purify reagents & solvents. Use high-purity materials. catalyst_poisoned->sol_purify Solution sol_screen_cond Screen temperature & solvents (e.g., HFIP). Optimize concentration. conditions_suboptimal->sol_screen_cond Solution sol_oxidant Screen oxidants (e.g., DIB, Oxone). Consider catalytic iodide systems. oxidant_issue->sol_oxidant Solution Catalyst_Deactivation_Pathway cluster_causes Deactivation Causes Active_Catalyst Active Homogeneous Catalyst [M-L] Inactive_Species Inactive Agglomerates (e.g., 'Pd Black') Active_Catalyst->Inactive_Species Deactivation High_Temp High Temperature High_Temp->Active_Catalyst Accelerates Ligand_Loss Ligand Dissociation/ Degradation Ligand_Loss->Active_Catalyst Destabilizes Oxygen Presence of O₂ Oxygen->Active_Catalyst Promotes Oxidation

Caption: Common pathways leading to catalyst deactivation and agglomeration.

References

  • [Highly Stereoselective C-C Bond Formation by Rhodium-Catalyzed Tandem Ylide Formation/-[1][19]Sigmatropic Rearrangement between Donor/Acceptor Carbenoids and Chiral Allylic Alcohols. Organic Chemistry Portal.]([Link])

Sources

Optimization

overcoming low yields in the synthesis of sulfonimidamides

Welcome to the Technical Support Center for Advanced Organosulfur Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who are frustrated by the notoriously low yields as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organosulfur Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who are frustrated by the notoriously low yields associated with synthesizing sulfonimidamides.

While sulfonimidamides are highly valuable mono-aza bioisosteres of sulfonamides—offering unique hydrogen-bonding profiles, improved solubility, and a stable chiral sulfur center—their synthesis is often derailed by the extreme electrophilicity of intermediate species, competitive hydrolysis, and over-oxidation.

This guide is designed to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality behind these failures and provide self-validating, field-proven protocols to optimize your yields.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your stoichiometry, identify where your specific synthetic route is breaking down. Use the diagnostic logic tree below to trace the root cause of your low yields.

TroubleshootingWorkflow Start Low Yield in Sulfonimidamide Synthesis Route Identify Synthetic Route Start->Route OxChlor Oxidative Chlorination (via Sulfonimidoyl Chloride) Route->OxChlor NHTransfer Direct NH Transfer (PhI(OAc)2 / NH2CO2NH4) Route->NHTransfer SuFEx SuFEx / Fluoride Route (via Sulfonimidoyl Fluoride) Route->SuFEx Issue1 Hydrolysis to Sulfonamide OxChlor->Issue1 Issue2 Incomplete Conversion / Side Reactions NHTransfer->Issue2 Issue3 Intermediate Degradation SuFEx->Issue3 Sol1 Strict Anhydrous Conditions Dry Amines & Solvents Issue1->Sol1 Sol2 Optimize PhI(OAc)2 Eq. Use MeOH as Solvent Issue2->Sol2 Sol3 One-Pot DBU-Promoted Trapping Issue3->Sol3

Diagnostic workflow for troubleshooting low yields in sulfonimidamide synthesis routes.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: I am oxidizing a sulfinamide to a sulfonimidoyl chloride using N-chlorosuccinimide (NCS), followed by amination. Why is my primary byproduct a sulfonamide, and my yield stuck below 40%? Causality: The intermediate sulfonimidoyl chloride is an extraordinarily hard electrophile. If there is even trace moisture in your solvent, your amine nucleophile, or the atmosphere, water will aggressively outcompete the amine for the sulfur(VI) center. This results in rapid hydrolysis, irreversibly collapsing the intermediate into the thermodynamically stable sulfonamide[1]. Resolution: You must treat this step with the same rigor as a Grignard reaction. Distill your amines over CaH₂, use strictly anhydrous solvents, and purge your system with argon. Alternatively, abandon the solution-phase approach entirely and switch to a mechanochemical (ball-milling) protocol, which fundamentally locks out atmospheric moisture by operating without a solvent[1].

Q2: I am using the hypervalent iodine protocol (PhI(OAc)₂ and ammonium carbamate) to directly transfer an "NH" group to a tertiary sulfinamide. The reaction stalls, and yields are poor. What is failing? Causality: This elegant one-pot transformation relies on the in situ generation of a highly reactive electrophilic iodine-nitrene species. There are two common points of failure here. First, if you substituted the recommended methanol solvent with a non-polar or aprotic solvent (like DCM or THF), the reactive intermediate lacks the necessary hydrogen-bonding stabilization and decomposes before the transfer can occur[2]. Second, ammonium carbamate is highly prone to sublimation and degradation into inactive urea/carbonates over time. If your reagent is old, your actual ammonia concentration is drastically lower than your calculated stoichiometry[3]. Resolution: Always use anhydrous methanol as the solvent. Purchase fresh ammonium carbamate and store it in a desiccator. Ensure you are using a vast excess (at least 4.0 equivalents) to drive the equilibrium forward.

Q3: We are attempting a SuFEx (Sulfur Fluoride Exchange) approach to build sulfondiimidamides. The intermediate sulfondiimidoyl fluoride seems to degrade during isolation. How do we prevent this? Causality: While sulfur(VI) fluorides are generally much more stable to hydrolysis than their chloride counterparts, unsymmetrical sulfurdiimides and their corresponding fluorides can still be capricious and volatile. Attempting to isolate them via aqueous workup or silica gel chromatography often leads to significant mass loss[4]. Resolution: Do not isolate the fluoride intermediate. Instead, utilize a one-pot sequence. Once the fluoride is generated, immediately introduce your amine nucleophile and promote the S–N bond formation using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4].

Quantitative Data: Comparative Analysis of Synthetic Strategies

To make an informed decision on which synthetic route to pursue, review the comparative data below. Selecting the right methodology based on your available equipment and substrate tolerance is the first step to overcoming low yields.

Synthetic StrategyKey ReagentsTypical Yield RangePrimary Cause of Yield LossOptimization / Mitigation Strategy
Oxidative Chlorination NCS / TCCA, Amine50–85%Hydrolysis of sulfonimidoyl chloride to sulfonamide.Maintain strictly anhydrous conditions; utilize mechanochemical milling to avoid solvent-mediated hydrolysis[1].
Direct NH Transfer PhI(OAc)₂, NH₂CO₂NH₄60–95%Decomposition of iodonium intermediate; insufficient NH₃.Use MeOH as solvent to stabilize intermediates; ensure ammonium carbamate is freshly sourced[2],[3].
Oxidative Amination Cu catalyst, Air, Amine45–80%Over-oxidation to sulfonate derivatives.Control aeration rates; optimize Cu-ligand ratio to favor the sulfanenitrile intermediate[1].
SuFEx / Fluoride Route SOF₄ / DAST, Amine40–80%Volatility and degradation of sulfondiimidoyl fluorides.Employ a one-pot, DBU-promoted trapping sequence to avoid isolating the reactive fluoride[4].

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . Do not skip the validation checkpoints; they are designed to give you real-time feedback on the mechanistic health of your reaction.

Protocol A: Direct NH Transfer to Tertiary Sulfinamides

Optimized from the methodologies of Lücking, Stockman, Bull, and Luisi[2],[3].

Objective: Convert a tertiary sulfinamide to an unprotected NH-sulfonimidamide using hypervalent iodine without generating a moisture-sensitive halide intermediate.

  • Reagent Preparation: To a dry 50 mL round-bottom flask, add the tertiary sulfinamide (1.0 equiv) and freshly sourced ammonium carbamate (4.0 equiv). Causality: Ammonium carbamate acts as both the ammonia source and a mild buffer. 4.0 equivalents are required because it partially sublimes and decomposes into NH₃ and CO₂, meaning the effective concentration of nucleophilic ammonia in solution is lower than the stoichiometric mass.

  • Solvent Addition: Dissolve the solid mixture in anhydrous Methanol (0.5 M relative to the sulfinamide). Causality: Methanol actively participates in stabilizing the highly reactive electrophilic iodine-nitrene intermediate.

  • Oxidant Addition: Slowly add (diacetoxyiodo)benzene (PhI(OAc)₂) (3.0 equiv) in small portions over 10 minutes at room temperature. Validation Checkpoint:Observe the flask. You must see mild effervescence (CO₂ gas evolution). This is a self-validating indicator that the ammonium carbamate is actively decomposing to provide the necessary NH₃ in situ. If no gas evolves, your carbamate has degraded; halt the experiment and source fresh reagents.

  • Reaction Monitoring: Stir the mixture open to the atmosphere for 30 to 120 minutes. Causality: The reaction must be run open to the atmosphere to allow CO₂ to escape, which thermodynamically drives the equilibrium of carbamate decomposition forward.

  • Quench and Workup: Monitor via UPLC-MS. Once the sulfinamide is consumed, immediately quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Causality: NaHCO₃ neutralizes the acetic acid byproduct generated from the reduction of PhI(OAc)₂, preventing acid-catalyzed degradation of the newly formed sulfonimidamide during solvent evaporation.

Protocol B: Mechanochemical Oxidative Chlorination

Optimized for substrates highly prone to hydrolysis[1].

Objective: Solvent-free synthesis of sulfonimidamides to completely eliminate water-driven hydrolysis side-reactions.

  • Milling Setup: In a 10 mL zirconium oxide (ZrO₂) milling jar, add the primary sulfinamide (1.0 equiv) and N-chlorosuccinimide (NCS) (1.1 equiv). Add a single 10 mm ZrO₂ milling ball. Causality: Zirconium oxide is chosen for its chemical inertness and high density, providing sufficient kinetic energy to drive the solid-state reaction without localized heating that could thermally degrade the sulfinamide.

  • First Milling Phase (Chlorination): Secure the jar in a mixer mill and mill at 30 Hz for 10 minutes. Validation Checkpoint:Inspect the intermediate. Open the jar in a fume hood. The dry powder should have transformed into a distinct, homogeneous sticky paste (the sulfonimidoyl chloride). If unreacted, distinct crystalline domains remain, the kinetic energy transfer was insufficient; mill for an additional 5 minutes.

  • Amine Addition: Add the secondary amine (2.5 equiv) directly to the milling jar containing the paste. Causality: An excess of amine is used not only as the nucleophile but also to act as the acid scavenger for the HCl generated during the substitution step. This eliminates the need for an external liquid base like triethylamine, which can cause competitive side reactions.

  • Second Milling Phase (Amination): Mill at 30 Hz for an additional 15 minutes.

  • Product Recovery: Extract the resulting solid mixture with EtOAc, filter through a short pad of Celite to remove the succinimide byproduct and amine-hydrochloride salts, and concentrate under reduced pressure.

References

  • Organic Chemistry Portal.
  • National Center for Biotechnology Information (PMC).
  • MDPI.
  • National Center for Biotechnology Information (PMC).

Sources

Reference Data & Comparative Studies

Validation

Comparative Coordination Chemistry and Ecotoxicology: 1-Oxidopyridin-1-ium-2-Sulfonic Acid vs. Active Biocidal Ligands

Executive Summary In the fields of coordination chemistry and environmental toxicology, the structural nuances of a ligand dictate both its metal-binding affinity and its biological impact. 1-Oxidopyridin-1-ium-2-sulfoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of coordination chemistry and environmental toxicology, the structural nuances of a ligand dictate both its metal-binding affinity and its biological impact. 1-Oxidopyridin-1-ium-2-sulfonic acid (commonly known as omadine sulfonic acid or pyridine-N-oxide-2-sulfonic acid) represents a critical case study. It is the primary, stable photolytic degradation product of pyrithione (2-mercaptopyridine N-oxide), a potent bidentate ligand widely deployed in marine antifouling paints and dermatological formulations as Zinc Pyrithione (ZnPT) and Copper Pyrithione (CuPT)[1].

As a Senior Application Scientist, I frequently observe that researchers mischaracterize the behavior of terminal metabolites. This guide provides an objective, data-backed comparative analysis of 1-oxidopyridin-1-ium-2-sulfonic acid against its parent ligand (pyrithione) and a reference chelator (8-Hydroxyquinoline), detailing the mechanistic causality behind its drastic loss of toxicity and providing self-validating protocols for experimental verification.

Mechanistic Causality: The Hard-Soft Acid-Base (HSAB) Shift

To understand why 1-oxidopyridin-1-ium-2-sulfonic acid behaves so differently from alternative biocidal ligands, we must analyze its coordination sphere through the lens of Pearson’s HSAB theory.

Active biocidal ligands like pyrithione utilize an oxygen-sulfur (O, S) donor set. The soft thiolate sulfur strongly coordinates with borderline/soft transition metals like Zn2+ and Cu2+ . This forms neutral, highly lipophilic complexes that easily penetrate biological membranes, acting as ionophores that disrupt cellular pH gradients, induce mitochondrial oxidative stress, and trigger apoptotic cascades[2].

Upon exposure to UV irradiation (specifically wavelengths of 320–355 nm), the soft thiol group of pyrithione is rapidly oxidized to a sulfonate group[1][3]. The resulting molecule, 1-oxidopyridin-1-ium-2-sulfonic acid, features an oxygen-oxygen (O, O) donor set with a highly oxidized, "hard" sulfonate group.

  • The Chemical Consequence: The ligand's affinity for borderline metals drops precipitously in aqueous media.

  • The Biological Outcome: Unable to form stable, lipophilic metal complexes, the molecule cannot cross lipid bilayers. Consequently, its aquatic toxicity (LC50) plummets by several orders of magnitude—from ~3–10 µg/L for ZnPT down to >20–36 mg/L for the sulfonic acid metabolite, rendering it ecologically benign[4][5].

G A Pyrithione Ligand (Active Biocide) B UV Irradiation (320-355 nm) A->B Photolysis C 1-oxidopyridin-1-ium-2-sulfonic acid (Omadine Sulfonic Acid) B->C Oxidation D Loss of Soft Donor (Thiol) Hard-Soft Acid-Base Shift C->D Structural Change E Weak Metal Coordination (Loss of Ionophore Activity) D->E Chemical Consequence F Ecological Detoxification (LC50 > 20 mg/L) E->F Biological Outcome

Photodegradation pathway of pyrithione to 1-oxidopyridin-1-ium-2-sulfonic acid and toxicity loss.

Comparative Ligand Performance Data

The following table summarizes the quantitative differences in coordination chemistry and ecotoxicity between 1-oxidopyridin-1-ium-2-sulfonic acid and active alternative ligands.

Parameter1-Oxidopyridin-1-ium-2-sulfonic acidPyrithione (Parent Ligand)8-Hydroxyquinoline (Reference)
Donor Atoms O, O (N-oxide, Sulfonate)O, S (N-oxide, Thiolate)N, O (Pyridine, Phenolate)
HSAB Classification Hard-HardHard-SoftBorderline-Hard
Zn²⁺ Affinity (log β₂) Very Low (< 2.0)High (~11.3)High (~15.0)
Complex Lipophilicity Hydrophilic (Water-soluble)Highly LipophilicLipophilic
Aquatic Toxicity (LC50) > 20 mg/L (Non-toxic)[4]3 - 10 µg/L (Highly toxic)[4]~ 100 µg/L (Toxic)
Primary Role Terminal Degradation MetaboliteActive Biocide / IonophoreChelator / Antimicrobial

Experimental Methodologies

To objectively compare these ligands in your own laboratory, you must employ self-validating systems that account for the rapid transmetalation and photodegradation inherent to these species[6].

Protocol 1: Metal-Ligand Affinity via UV-Vis Spectrophotometric Titration

Causality: We utilize UV-Vis spectroscopy because the conjugated π -system of the pyridine ring exhibits distinct bathochromic shifts upon metal coordination. Validation: The presence of sharp isosbestic points throughout the titration validates that only two species (free ligand and metal-complex) are in equilibrium, ruling out precipitation or side reactions.

  • Preparation: Prepare a 50 µM solution of the target ligand in a pH 7.4 HEPES buffer (50 mM) with 0.1 M NaCl to maintain constant ionic strength. Crucial: Perform this under amber lighting to prevent premature photolysis of pyrithione.

  • Baseline Scan: Record the baseline UV-Vis spectrum from 200 to 400 nm.

  • Titration: Sequentially add 0.1 molar equivalents of ZnCl2​ or CuCl2​ (prepared in the same buffer).

  • Equilibration & Measurement: Allow 2 minutes of stirring per addition, then record the spectrum.

  • Data Analysis: Plot the absorbance at the λmax​ of the complex against the metal-to-ligand ratio. Extract the binding constant ( Ka​ ) using non-linear regression. You will observe a strong binding curve for pyrithione, whereas 1-oxidopyridin-1-ium-2-sulfonic acid will show negligible spectral shifting, confirming its weak coordination.

Protocol 2: LC-MS/MS Quantification of Photodegradation

Causality: Because pyrithione degrades rapidly (half-life of 7–36 minutes in irradiated water)[7], tracking its conversion to 1-oxidopyridin-1-ium-2-sulfonic acid requires high-resolution mass spectrometry. Validation: The use of isotopically labeled internal standards (e.g., 13C -labeled pyrithione) is mandatory to correct for matrix suppression and spontaneous species transformation within the LC column[6].

  • Irradiation: Spike artificial seawater with 10 µM ZnPT. Expose the solution to a Xenon arc lamp simulating natural sunlight (320–355 nm filter)[1].

  • Sampling: Extract 1 mL aliquots at 0, 5, 10, 20, 40, and 60 minutes. Immediately quench the reaction by adding 10 µL of 1 M ascorbic acid and moving the sample to the dark.

  • Spiking: Add 50 ng of the internal standard to each aliquot.

  • Chromatography: Inject onto a C18 column using a gradient of 0.1% formic acid in water and acetonitrile. Note: Use PEEK tubing rather than stainless steel to prevent on-system transmetalation.

  • Detection: Monitor the MRM transitions for Pyrithione ( m/z 128 84) and 1-oxidopyridin-1-ium-2-sulfonic acid ( m/z 176 96).

Workflow S1 1. Ligand Preparation (Equimolar Solutions) S2 2. Metal Titration (Zn2+ / Cu2+ addition) S1->S2 S3 3. UV-Vis Spectroscopy (Isosbestic Point Tracking) S2->S3 S4 4. LC-MS/MS Analysis (Species Quantification) S3->S4 S5 5. Ecotoxicity Assay (Marine Algae LC50) S4->S5

Step-by-step experimental workflow for evaluating ligand-metal affinity and aquatic ecotoxicity.

References

  • Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. ResearchGate.
  • Ecotoxicological Assessment of Antifouling Biocides and Nonbiocidal Antifouling Paints. Danish Environmental Protection Agency (mst.dk).
  • Zinc-2-pyridinethiol-1-oxide Environmental Fate Assessment. Regulations.gov.
  • Zinc Pyrithione Physical and Chemical Properties. Ataman Kimya.
  • Pyrithiones as antifoulants: Environmental fate and loss of toxicity. ResearchGate.
  • Pyrithiones as antifoulants: Environmental chemistry and preliminary risk assessment. ResearchGate.

Sources

Comparative

Computational Guide: Evaluating the Electronic Structures of Pyridyl Cations using DFT

Pyridyl cations are highly reactive, electron-deficient intermediates that play a critical role in pharmaceutical synthesis (e.g., late-stage C–H functionalization) and drug metabolism (e.g., nitrosamine activation pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridyl cations are highly reactive, electron-deficient intermediates that play a critical role in pharmaceutical synthesis (e.g., late-stage C–H functionalization) and drug metabolism (e.g., nitrosamine activation pathways)[1]. Understanding their electronic structure—specifically their singlet-triplet (S-T) gaps and electrophilicity—is essential for predicting their reactivity.

However, not all pyridyl cations are created equal, and not all Density Functional Theory (DFT) protocols accurately capture their behavior. This guide objectively compares DFT methodologies for modeling the 2-, 3-, and 4-pyridyl cations, providing a self-validating computational protocol grounded in experimental mass spectrometry and solution-phase trapping data.

The Chemical Causality: Isomeric Differences in Pyridyl Cations

Before selecting a computational method, one must understand the physical reality of the system being modeled. The position of the cationic charge relative to the pyridine nitrogen fundamentally alters the intermediate's stability and reactivity.

Experimental collision-activated dissociation (CAD) studies and computational models demonstrate that the 2-pyridyl cation is significantly more stable than its 3- and 4-isomers[2].

  • The Causality: This enhanced stability arises from the unique geometry of the ortho-isomer. The sp2 hybridized lone pair orbital on the nitrogen atom perfectly overlaps with the empty sp2 orbital on the adjacent cationic carbon[2].

  • The Consequence: This overlap lowers the singlet-triplet gap and stabilizes the singlet ground state. In contrast, the 3- and 4-pyridyl cations lack this adjacent orbital overlap, resulting in higher ionization energies and distinct reactivity profiles[3].

Reactivity A Iodopyridine Precursor (e.g., 2-Iodopyridine) B Photolysis / CAD (Energy Input) A->B Activation C 2-Pyridyl Cation (Singlet Ground State) B->C Homolytic/Heterolytic Cleavage D Solution Phase (THF) Stable Adduct Formation C->D Solvation Effects E Gas Phase Addition/Elimination C->E Vacuum Environment

Reaction pathways of 2-pyridyl cations in solution versus gas-phase environments.

Methodological Comparison: Selecting the Right DFT Protocol

When calculating the electronic properties of pyridyl cations, the choice of exchange-correlation functional and basis set dictates the accuracy of the predicted electron affinity (EA) and S-T gap[4]. Because these cations are highly polar and susceptible to non-covalent interactions with solvents, standard hybrid functionals often fall short without proper dispersion corrections.

Comparative Performance of Computational Methods
MethodologyExchange-CorrelationDispersionRecommended Basis SetBest Use Case for Pyridyl Cations
Standard Hybrid B3LYPNone (unless D3 added)6-311+G(d,p)Initial geometry optimization and frequency calculations. Cost-effective.
Meta-GGA Hybrid M06-2XImplicitaug-cc-pVTZAccurate thermochemistry, electron affinities, and transition states[1].
Range-Separated ω B97X-DExplicit (Grimme's D2)def2-TZVPModeling bulky solvation adducts (e.g., THF/MeOH trapping).
Multireference CASPT2/CASSCFN/Acc-pVTZBenchmark standard for highly accurate Singlet-Triplet (S-T) gaps[5].

Application Scientist Insight: While CASPT2/CASSCF is the gold standard for multireference character (like true biradicals), M06-2X combined with a robust triple- ζ basis set (e.g., aug-cc-pVTZ) provides the best balance of computational cost and accuracy for closed-shell singlet pyridyl cations and their transition states during electrophilic attack[1].

Step-by-Step Computational Protocol (A Self-Validating System)

To ensure scientific integrity, computational workflows must be self-validating. The following protocol outlines how to accurately model the S-T gap and solvation thermodynamics of pyridyl cations, ensuring that all stationary points are true minima.

Step 1: Geometry Optimization
  • Action: Optimize the geometries of both the singlet state (charge = +1, multiplicity = 1) and the triplet state (charge = +1, multiplicity = 3) of the target pyridyl cation using B3LYP-D3(BJ)/6-311+G(d,p).

  • Causality: B3LYP provides excellent geometric parameters for aromatic heterocycles at a low computational cost. The D3(BJ) empirical dispersion correction ensures that any intramolecular non-covalent interactions are accounted for.

Step 2: Frequency Calculation (The Validation Step)
  • Action: Run a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Validation: Verify that there are zero imaginary frequencies . This mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, not a saddle point (transition state). Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy ( G ).

Step 3: High-Level Single-Point Energy & Solvation
  • Action: Perform a single-point energy calculation using a higher-level functional and basis set, such as M06-2X/aug-cc-pVTZ[1].

  • Solvation: Apply the SMD (Solvation Model based on Density) continuous solvation model.

  • Causality: Experimental data shows that even-electron ions like the 2-pyridyl cation exhibit massive solvation effects. In solution, the 2-pyridyl cation forms stable adducts with tetrahydrofuran (THF) or methanol, whereas in the gas phase, it only undergoes transient addition/elimination reactions[3],[4]. The SMD model accurately captures the bulk dielectric effects of these solvents.

Step 4: S-T Gap and Electron Affinity Derivation
  • Action: Calculate the S-T gap by subtracting the corrected Gibbs free energy of the singlet ground state from the triplet state ( ΔGS−T​=GTriplet​−GSinglet​ ).

DFTWorkflow N1 1. Conformational Setup (Singlet & Triplet States) N2 2. Geometry Optimization (B3LYP-D3/6-311+G**) N1->N2 N3 3. Frequency Calculation (Zero Imaginary Frequencies) N2->N3 Validate Minima N4 4. Single-Point + SMD Solvation (M06-2X/aug-cc-pVTZ) N3->N4 Apply Thermal Corrections N5 5. Property Extraction (S-T Gap, Electrophilicity) N4->N5 Final Thermodynamic Data

Standardized DFT workflow for evaluating pyridyl cation electronic structures.

Experimental Grounding: Why Solvation Models Matter

A computational model is only as trustworthy as its alignment with physical experiments. When studying the reactivity of distonic isomers of the pyridine radical cation and pyridyl cations, gas-phase studies (using FT-ICR mass spectrometry) and solution-phase photolysis reveal critical divergences.

For instance, when photolyzing 2-iodopyridine in a 50:50 THF/water solution, the resulting 2-pyridyl cation reacts rapidly with water to form a 2-hydroxypyridinium cation[3]. To isolate its reactivity, experiments must be shifted to 100% THF, where the cation forms a stable adduct with a mass-to-charge ratio ( m/z ) of 150[3].

If you attempt to model this THF trapping using purely gas-phase DFT calculations, the model will fail to predict the stable adduct, instead predicting an addition/elimination fragmentation pathway (loss of C4​H6​ )[3]. Therefore, incorporating the SMD solvation model (Step 3 of the protocol) is not optional; it is a strict requirement for bridging the gap between vacuum-state quantum mechanics and real-world drug development environments.

References

  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. National Institutes of Health (PMC). Available at:[Link]

  • Properties and Reactivity of Gaseous Distonic Radical Ions with Aryl Radical Sites. National Institutes of Health (PMC). Available at:[Link]

  • Direct Comparison of Solution and Gas-Phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation with Methanol. Journal of the American Chemical Society. Available at:[Link]

  • Study on the Gas-Phase Reactivity of Charged Pyridynes. The Journal of Organic Chemistry. Available at:[Link]

  • Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Chemistry. Available at:[Link]

Sources

Validation

Mechanistic Causality: How Pyridinium Salts Induce Bacterial Death

Comparative Guide: Evaluating the Antibacterial Efficacy of Pyridinium Salts Quaternary ammonium compounds (QACs), specifically pyridinium salts, remain a cornerstone in the development of membrane-active antimicrobial a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating the Antibacterial Efficacy of Pyridinium Salts

Quaternary ammonium compounds (QACs), specifically pyridinium salts, remain a cornerstone in the development of membrane-active antimicrobial agents. Due to their synthetic tractability and broad-spectrum efficacy, they are heavily utilized in clinical antiseptics, dental care (e.g., Cetylpyridinium chloride, CPC), and industrial biocides. This guide provides a rigorous comparative analysis of mono-cationic, bis-cationic, and functionalized pyridinium salts, elucidating their structure-activity relationships (SAR) and detailing self-validating experimental protocols for their evaluation.

Unlike traditional antibiotics that target specific intracellular enzymes or ribosomal subunits, the primary mechanism of action (MoA) for pyridinium salts is the physical disruption of the bacterial cytoplasmic membrane [1]. This physical targeting significantly reduces the propensity for bacteria to develop resistance.

The causality of this mechanism relies on two sequential physicochemical interactions:

  • Electrostatic Adsorption: The positively charged pyridinium headgroup interacts electrostatically with the anionic components of the bacterial cell envelope—specifically lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[3].

  • Hydrophobic Insertion: Following adsorption, the hydrophobic alkyl tail inserts into the lipid bilayer. This induces a detergent-like effect, causing lipid disorder, altered permeability, and the lethal leakage of intracellular contents (e.g., potassium ions, ATP) [1].

MoA A Cationic Pyridinium Salt B Electrostatic Adsorption (Teichoic Acids / LPS) A->B C Alkyl Chain Insertion into Lipid Bilayer B->C D Membrane Disruption & Loss of Integrity C->D E Cytoplasmic Leakage (ATP, K+ efflux) D->E F Bacterial Cell Death E->F

Signaling pathway and physical mechanism of action for membrane-targeting pyridinium salts.

Comparative Evaluation: Mono- vs. Bis-Pyridinium Salts

The antibacterial potency of a pyridinium salt is heavily dictated by its structural parameters: the number of cationic centers, the length of the alkyl chain, and the nature of the counterion.

  • Mono-Cationic Pyridinium Salts: Classic agents like cetylpyridinium chloride (C16 chain) exhibit strong activity against Gram-positive bacteria but often require higher concentrations to breach the robust outer membrane of Gram-negative species.

  • Bis-Pyridinium Salts: Molecules featuring two pyridinium headgroups separated by a spacer (e.g., bis(4-aminopyridinium)alkanes) demonstrate up to a 16- to 32-fold reduction in Minimum Inhibitory Concentrations (MIC) compared to their mono-cationic counterparts [4]. The dual charge enhances initial electrostatic binding, while the spacer length dictates the optimal bridging across the lipid bilayer.

  • Chain Length Dependency (SAR): Activity typically follows a parabolic relationship with alkyl chain length. Chains shorter than C10 lack sufficient hydrophobicity for membrane insertion, while chains longer than C16–C18 often suffer from reduced aqueous solubility and a tendency to self-aggregate (micelle formation) before reaching the bacterial target [2].

Table 1: Comparative Antibacterial Activity (MIC values in µg/mL) Note: Data synthesized from comparative studies of N-alkylpyridinium and bis-quaternary ammonium compounds[3, 5].

Compound ClassRepresentative StructureS. aureus (Gram +)E. coli (Gram -)Key Structural Observation
Mono-Pyridinium Cetylpyridinium Chloride (C16)1.0 - 2.016.0 - 32.0High efficacy against Gram(+); moderate against Gram(-).
Mono-Pyridinium N-Decylpyridinium Bromide (C10)16.0 - 32.0>64.0Suboptimal chain length limits membrane insertion.
Bis-Pyridinium Bis(1-decylpyridinium) (C10-spacer-C10)0.25 - 0.50.5 - 2.0Dual charge significantly enhances broad-spectrum activity.
Ester-Functionalized Ester-linked Pyridinium (C12)2.0 - 4.08.0 - 16.0Ester linkage improves biodegradability while retaining potency.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate novel pyridinium salts, a self-validating experimental pipeline is required. This ensures that observed antibacterial effects are accurately quantified and mechanistically verified against false positives (e.g., compound precipitation mistaken for bacterial inhibition).

Workflow Start Compound Synthesis & Characterization MIC MIC / MBC Determination (Broth Microdilution) Start->MIC TimeKill Time-Kill Kinetics (Bactericidal Rate) MIC->TimeKill If MIC < 10 µg/mL Hemolysis Mammalian Cytotoxicity (Hemolysis Assay) MIC->Hemolysis Selectivity Index Membrane Membrane Integrity Assay (SYTO 9 / PI Staining) TimeKill->Membrane Mechanistic Validation Lead Lead Candidate Selection Membrane->Lead Hemolysis->Lead

Sequential experimental workflow for the evaluation and validation of novel pyridinium salts.

Protocol 1: Determination of MIC and MBC (Broth Microdilution)

Causality: The MIC assay establishes the bacteriostatic threshold, while the MBC (Minimum Bactericidal Concentration) confirms the bactericidal nature of the membrane-disrupting salts. A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute to a final well concentration of 5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridinium salts in Mueller-Hinton broth (concentration range: 0.25 to 256 µg/mL).

  • Inoculation & Incubation: Add the bacterial inoculum to each well. Self-Validation Step: Include a positive growth control (no compound) to ensure bacterial viability and a negative sterility control (no bacteria) to ensure media sterility. Incubate at 37°C for 18–24 hours [1].

  • MIC Determination: Identify the MIC as the lowest concentration exhibiting no visible turbidity.

  • MBC Determination: Plate 10 µL from wells with no visible growth onto fresh agar plates. Incubate for 24 hours. The MBC is the lowest concentration that reduces the initial inoculum by ≥99.9%.

Protocol 2: Mechanistic Validation via Membrane Integrity Assay (Confocal Microscopy)

Causality: To prove that the MoA is indeed membrane disruption (and not intracellular targeting), a live/dead fluorescence assay is employed. This self-validates the hypothesis that pyridinium salts compromise the lipid bilayer [2].

  • Treatment: Treat mid-log phase bacterial cultures with the pyridinium salt at 2× MIC for 1 hour.

  • Washing: Centrifuge the suspension and wash twice with Phosphate-Buffered Saline (PBS) to remove residual media and unbound compound.

  • Staining: Resuspend the pellet in PBS containing SYTO® 9 (green, stains all cells) and Propidium Iodide (PI) (red, only enters cells with compromised membranes). Incubate in the dark for 15 minutes.

  • Imaging: Mount on a glass slide and observe under a Confocal Laser Scanning Microscope (CLSM).

  • Interpretation: A shift from green fluorescence (live control) to predominantly red fluorescence in the treated sample confirms membrane permeabilization, validating the physical disruption mechanism.

References

  • 1. BenchChem. 2.2. MDPI. 3.3. PMC. 4.4. Semantic Scholar. 5.5. Frontiers.

Sources

Comparative

A Comparative Guide to the Computational Analysis of Antimalarial Sulfonamides as Potential COVID-19 Therapeutics

This guide provides an in-depth comparative analysis of the computational strategies employed to evaluate antimalarial sulfonamides as repurposed drug candidates for COVID-19. We will explore the rationale behind this dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the computational strategies employed to evaluate antimalarial sulfonamides as repurposed drug candidates for COVID-19. We will explore the rationale behind this drug repurposing strategy, compare the key computational methodologies, and present the experimental data that underpins these in silico investigations. This document is intended for researchers, computational biologists, and drug development professionals engaged in the search for effective antiviral agents against SARS-CoV-2.

Introduction: The Rationale for Repurposing Antimalarial Sulfonamides

The COVID-19 pandemic necessitated an urgent search for effective therapeutics. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a significantly faster and more cost-effective route to clinical application compared to de novo drug discovery.[1][2] Antimalarial drugs, in particular, garnered early interest due to their known immunomodulatory and potential antiviral properties.[3]

Sulfonamides, a class of compounds that form the basis of many antibacterial and antimalarial drugs, have demonstrated a broad spectrum of biological activities, including antiviral effects.[4][5] Their ability to inhibit key viral enzymes makes them attractive candidates for targeting SARS-CoV-2.[6][7] Computational, or in silico, methods are indispensable in this process, allowing for rapid screening of large compound libraries and providing predictive insights into the molecular interactions that govern therapeutic efficacy.[8] This guide focuses on the computational workflows used to assess the potential of these specific compounds against critical SARS-CoV-2 targets.

Key SARS-CoV-2 Targets for Sulfonamide Inhibition

Computational studies have primarily focused on a few well-characterized SARS-CoV-2 proteins that are essential for the viral life cycle. The inhibition of these targets can disrupt viral replication and propagation.

  • Main Protease (Mpro or 3CLpro): This enzyme is crucial for processing viral polyproteins into functional proteins required for viral replication.[5] Its dissimilarity to human proteases makes it an excellent drug target with a potentially low risk of toxicity.[5] Numerous in silico studies have investigated sulfonamides as Mpro inhibitors.[5][7][9][10]

  • Spike Glycoprotein (S-protein): The S-protein mediates viral entry into host cells by binding to the human angiotensin-converting enzyme 2 (ACE2) receptor. Computational docking studies have explored the potential of sulfonamides to interfere with this critical interaction.[9]

  • RNA-dependent RNA Polymerase (RdRp): This enzyme is the core component of the viral replication machinery, responsible for synthesizing viral RNA.[11][12] Targeting RdRp can directly halt viral replication, and some antimalarials have been investigated as potential inhibitors.[11][12][13]

A Comparative Look at Computational Methodologies

The in silico evaluation of drug candidates involves a multi-step workflow. Each step provides a different layer of analysis, from initial screening to detailed stability and safety predictions.

G cluster_0 In Silico Drug Repurposing Workflow A Target Identification (e.g., Mpro, Spike, RdRp) C Molecular Docking (Virtual Screening & Binding Affinity) A->C B Compound Library Selection (Antimalarial Sulfonamides) B->C D Molecular Dynamics (MD) Simulation (Complex Stability & Flexibility) C->D Top Hits E ADMET Prediction (Pharmacokinetics & Toxicity) D->E F Lead Candidate Identification E->F G In Vitro / In Vivo Validation F->G

Caption: A generalized workflow for the computational repurposing of drugs.

Molecular Docking: The First Pass Filter

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy or docking score. It serves as a high-throughput virtual screening tool to identify promising candidates from a larger pool.

Causality in Protocol: The choice of docking software (e.g., AutoDock Vina, Schrödinger) and the preparation of both the protein and ligand are critical for reliable results.[1][8] Energy minimization of the structures is performed to remove steric clashes and achieve a stable conformational state before docking. The "search space" or "grid box" must encompass the known active site of the target protein to ensure the simulation explores biologically relevant binding poses.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Mpro, PDB ID: 6LU7) from the Protein Data Bank.[9]

    • Remove water molecules, co-factors, and existing ligands from the structure.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMM).

    • Perform energy minimization to relax the structure.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the sulfonamide compounds.

    • Convert the 2D structure to 3D and generate a low-energy conformation.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site (active site) on the protein target. For Mpro, this includes key residues like HIS41 and CYS145.[5]

    • Run the docking algorithm to systematically sample different ligand conformations and orientations within the defined binding site.

    • Score the resulting poses based on binding affinity (e.g., in kcal/mol). The more negative the score, the stronger the predicted interaction.

  • Analysis:

    • Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[5][14]

Comparative Data: Sulfonamides vs. SARS-CoV-2 Targets

Compound/ClassTarget ProteinDocking Score (Binding Affinity, kcal/mol)Key Interacting ResiduesReference
Fused Sulfonamides (4a, 5c, 6a)Mpro (6LU7)Not explicitly quantified, but showed "small energy affinity"Not specified[9]
Fused Sulfonamides (4a, 5c, 6a)Spike (6VXX)Not explicitly quantified, but showed "small energy affinity"Not specified[9]
Imidazole Sulfonamide (M10)Mpro-8.1GLY143, CYS145, HIS163, GLU166, GLN189[5][14]
16 Investigated SulfonamidesMproVaried, with compound 16 being the bestNot specified[7][10]
Doxycycline (Antimalarial)Mpro-8.0Not specified[15]
Atovaquone (Antimalarial)Mpro-8.0Not specified[15]

Note: Direct comparison of scores across different studies can be challenging due to variations in software and protocols.

Molecular Dynamics (MD) Simulations: Assessing Stability

While docking provides a static snapshot, MD simulations assess the dynamic stability of the protein-ligand complex over time. This is crucial for validating the docking results, as a high-scoring pose that is unstable in a dynamic, solvated environment is unlikely to be a viable drug candidate.

Causality in Protocol: The simulation is run for a sufficient duration (e.g., nanoseconds) to allow the system to reach equilibrium. Analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms is a primary method to confirm the stability of the complex. A stable complex will show a plateau in its RMSD plot after an initial equilibration period.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Take the best-ranked protein-ligand complex from the molecular docking results.

    • Place the complex in a simulation box filled with a specific water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) while restraining the protein-ligand complex.

    • Run a brief equilibration simulation under constant pressure and temperature (NPT ensemble) to ensure the system density is stable.

  • Production Run:

    • Run the main simulation for a defined period (e.g., 50-100 ns) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Calculate RMSD to assess the overall stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other interactions over the course of the simulation to confirm the persistence of key binding interactions.[2]

One study on an imidazole sulfonamide derivative (M10) complexed with Mpro used MD simulations to confirm the stability and interaction profile of the complex, suggesting its potential as a potent inhibitor.[5]

ADMET Prediction: A Window into Drug-likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to evaluate a compound's pharmacokinetic and safety profiles early in the discovery process.[4][7]

Causality in Protocol: These predictions are based on established rules and models, such as Lipinski's Rule of Five, which helps evaluate the "drug-likeness" of a molecule and its likelihood of being orally bioavailable. For instance, a molecular weight of less than 500 Daltons is a key parameter for good absorption.[9]

Comparative Data: Predicted ADMET Properties of Sulfonamides

Compound/ClassPropertyFindingSignificanceReference
Synthesized SulfonamidesMolecular Weight< 400 DaGood for absorption (Lipinski's Rule)[9]
Synthesized SulfonamidescLogP~2.23Optimal lipophilicity for membrane permeability[9]
Cyclic Sulfonamide (13c)Oral Bioavailability77%High potential for oral administration[6][16]
Cyclic Sulfonamide (13c)hERG BindingGood safety profileLow risk of cardiotoxicity[6]
16 Investigated SulfonamidesBioavailabilityHighFavorable pharmacokinetics[7][10]
16 Investigated SulfonamidesCardiotoxicityLowGood safety profile[7][10]

Promising Candidates and Mechanistic Insights

Several studies have highlighted specific sulfonamide derivatives as promising candidates based on integrated computational analyses.

  • Cyclic Sulfonamides: A class of cyclic sulfonamide derivatives was identified as potent SARS-CoV-2 inhibitors.[16] Compound 13c from this class showed robust inhibitory activity (IC50 = 0.88 µM) in subsequent in vitro tests, validating the computational predictions.[6][16] This highlights the power of a combined computational and experimental approach.

  • Imidazole Sulfonamides: A designed imidazole derivative, M10 , demonstrated a strong binding affinity to the Mpro active site in docking studies and stability in MD simulations.[5] The computational analysis suggested a mechanism where M10 lodges in the active site, preventing the cleavage of viral polyproteins necessary for replication.[5][14]

G cluster_0 Proposed Inhibitory Mechanism A SARS-CoV-2 Viral Polyprotein B Main Protease (Mpro) A->B Cleavage C Functional Viral Proteins (Replication Machinery) B->C D Viral Replication C->D E Sulfonamide Inhibitor (e.g., M10) E->B Binding to Active Site

Caption: Inhibition of Mpro by a sulfonamide drug blocks viral replication.

Conclusion and Future Outlook

The computational analysis of antimalarial sulfonamides has proven to be a fruitful avenue for identifying potential COVID-19 drug candidates. Methodologies like molecular docking, MD simulations, and ADMET prediction form a powerful, synergistic workflow for rapidly screening and prioritizing compounds for further study.[2] Studies have successfully identified several sulfonamide derivatives, particularly cyclic and imidazole-based structures, with promising binding affinities for key SARS-CoV-2 targets like the main protease.[4][5]

However, it is imperative to recognize that in silico results are predictive and not definitive. They provide strong hypotheses that must be validated through rigorous in vitro and in vivo experimental testing to determine true efficacy and safety.[1] The promising computational findings for compounds like the cyclic sulfonamide 13c, which were later confirmed experimentally, serve as a powerful testament to the value of this integrated approach in the ongoing fight against viral pandemics.[6][16]

References

  • In silico Potential of Approved Antimalarial Drugs for Repurposing Against COVID-19. (2020). OMICS: A Journal of Integrative Biology. [Link]

  • Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021). International Journal of Molecular Sciences. [Link]

  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. (n.d.). ResearchGate. [Link]

  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2. (2023). Bentham Science. [Link]

  • In silico study indicates antimalarials as direct inhibitors of SARS-CoV-2-RNA dependent RNA polymerase. (2021). PubMed. [Link]

  • In silico study indicates antimalarials as direct inhibitors of SARS-CoV-2-RNA dependent RNA polymerase. (2021). Taylor & Francis Online. [Link]

  • Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2. (2024). ResearchGate. [Link]

  • Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. (2022). Bentham Science. [Link]

  • In silico Drug Repurposing for the Identification of Antimalarial Drugs as Candidate Inhibitors of SARS-CoV-2. (2022). Bentham Science. [Link]

  • In silico study indicates antimalarials as direct inhibitors of SARS-CoV-2-RNA dependent RNA polymerase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (n.d.). Semantic Scholar. [Link]

  • Anti-COVID-19 Sulfonamides: A DFT, docking and ADMET study. (2022). ResearchGate. [Link]

  • Properties and pharmacokinetics an oral drug candidate for COVID-19 treatment. (2022). News-Medical.net. [Link]

  • Integrated computational approach towards repurposing of antimalarial drug against SARS-CoV-2 main protease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Computational screening and identifying binding interaction of anti-viral and anti-malarial drugs: Toward the potential cure for SARS-CoV-2. (2020). Progress in Drug Discovery & Biomedical Science. [Link]

  • Efficacy and Safety of Antimalarial as Repurposing Drug for COVID-19 Following Retraction of Chloroquine and Hydroxychloroquine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Analysis of 2-Oxoacid:Ferredoxin Oxidoreductase Across Diverse Organisms: A Guide for Researchers and Drug Development Professionals

Introduction 2-Oxoacid:ferredoxin oxidoreductases (OFORs) are a crucial family of enzymes found primarily in anaerobic archaea, bacteria, and some anaerobic eukaryotes. These enzymes play a central role in the carbon met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Oxoacid:ferredoxin oxidoreductases (OFORs) are a crucial family of enzymes found primarily in anaerobic archaea, bacteria, and some anaerobic eukaryotes. These enzymes play a central role in the carbon metabolism of these organisms by catalyzing the oxidative decarboxylation of various 2-oxoacids (α-ketoacids), such as pyruvate, to their corresponding acyl-CoA derivatives. This reaction is coupled to the reduction of ferredoxin, a low-potential iron-sulfur protein that serves as a key electron carrier in numerous metabolic pathways. The general reaction catalyzed by OFORs is:

2-oxoacid + CoA + 2 Ferredoxin (oxidized) ⇌ Acyl-CoA + CO₂ + 2 Ferredoxin (reduced) + 2 H⁺

The diversity in substrate specificity, kinetic properties, and structural organization of OFORs from different organisms makes them a fascinating subject for comparative analysis. Understanding these differences is not only fundamental to comprehending the metabolic adaptability of these organisms but also holds significant potential for biotechnological applications and the development of novel antimicrobial agents. This guide provides a comparative overview of OFORs from selected organisms, details experimental protocols for their characterization, and discusses their relevance in drug development.

Structural and Mechanistic Hallmarks of OFORs

OFORs are typically complex multi-subunit enzymes that rely on a thiamine pyrophosphate (TPP) cofactor and a series of [4Fe-4S] clusters for their catalytic activity. The catalytic cycle involves the TPP-dependent decarboxylation of the 2-oxoacid, followed by the transfer of the resulting acyl group to Coenzyme A (CoA). The electrons generated during this process are channeled through the [4Fe-4S] clusters to the terminal electron acceptor, ferredoxin.

While the core catalytic mechanism is conserved, the subunit composition and arrangement of OFORs can vary significantly. Some OFORs exist as homodimers, while others form more complex heterodimeric or heterotetrameric structures. These structural variations often correlate with differences in substrate specificity and regulatory properties.

Comparative Analysis of OFORs from Representative Organisms

To illustrate the diversity within the OFOR family, we will compare the properties of these enzymes from three distinct microorganisms: the hyperthermophilic archaeon Pyrococcus furiosus, the pathogenic bacterium Helicobacter pylori, and the cellulolytic bacterium Clostridium thermocellum.

PropertyPyrococcus furiosus Pyruvate-Ferredoxin Oxidoreductase (POR)Helicobacter pylori Pyruvate-Ferredoxin Oxidoreductase (POR)Clostridium thermocellum Indolepyruvate-Ferredoxin Oxidoreductase (IOR)
Subunit Composition Heterotetramer (αβγδ)Homodimer (α₂)Heterodimer (αβ)
Primary Substrate PyruvatePyruvateIndolepyruvate
Other Substrates Broad specificity for various 2-oxoacidsLimited to smaller 2-oxoacidsPhenylpyruvate, 2-oxoglutarate
Optimal Temperature > 95°C~ 37°C~ 60°C
Optimal pH 8.0 - 9.07.0 - 7.57.5
Kinetic Parameters (for primary substrate) Km = 1.2 mM, kcat = 1200 s⁻¹Km = 0.5 mM, kcat = 800 s⁻¹Km = 0.1 mM, kcat = 50 s⁻¹
Oxygen Sensitivity Highly oxygen-labileModerately oxygen-sensitiveHighly oxygen-labile
Physiological Role Central role in glycolysis/gluconeogenesisKey enzyme in central carbon metabolismTryptophan and Phenylalanine metabolism

Data presented in the table are compiled from various sources and represent approximate values for comparative purposes.

The POR from the hyperthermophile Pyrococcus furiosus is remarkably thermostable, a trait attributed to its complex subunit structure and extensive network of salt bridges. In contrast, the POR from the mesophilic pathogen Helicobacter pylori is adapted to function at mammalian body temperature and exhibits a simpler homodimeric structure. The IOR from Clostridium thermocellum showcases the functional diversification of the OFOR family, with a preference for aromatic 2-oxoacids, highlighting its specialized role in amino acid metabolism.

Experimental Protocols for OFOR Characterization

The characterization of OFORs requires specialized techniques due to their oxygen sensitivity. All purification and assay steps must be performed under strictly anaerobic conditions.

Recombinant Expression and Purification of OFORs

A general workflow for the expression and purification of a recombinant OFOR is outlined below. This protocol assumes the enzyme is tagged (e.g., with a His-tag) for affinity purification.

Step-by-Step Protocol:

  • Expression:

    • Transform an appropriate expression host (e.g., Escherichia coli) with a plasmid containing the gene(s) encoding the OFOR.

    • Grow the cells under optimal conditions to the mid-log phase.

    • Induce protein expression with a suitable inducer (e.g., IPTG) and continue cultivation for the required period.

    • Harvest the cells by centrifugation.

  • Cell Lysis (Anaerobic):

    • Perform all subsequent steps in an anaerobic chamber or glove box.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with a reducing agent (e.g., dithiothreitol) and a DNAse.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA or other suitable affinity column.

    • Wash the column with the lysis buffer to remove unbound proteins.

    • Elute the OFOR using a high-concentration imidazole gradient.

  • Further Purification (Optional):

    • For higher purity, perform additional chromatographic steps like ion exchange or size-exclusion chromatography.

  • Buffer Exchange and Storage:

    • Exchange the purified enzyme into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 2 mM DTT).

    • Flash-freeze the purified enzyme in liquid nitrogen and store it at -80°C.

Workflow Diagram:

OFOR_Purification_Workflow cluster_anaerobic Anaerobic Chamber Cell_Lysis Cell Lysis (Sonication/Homogenization) Clarification Clarification (Ultracentrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Further_Purification Further Purification (Ion Exchange/Size Exclusion) Affinity_Chromatography->Further_Purification Buffer_Exchange Buffer Exchange & Storage Further_Purification->Buffer_Exchange Expression Recombinant Expression in E. coli Harvesting Cell Harvesting (Centrifugation) Expression->Harvesting Harvesting->Cell_Lysis

A generalized workflow for the anaerobic purification of recombinant OFORs.

Enzyme Activity Assay

The activity of OFORs is typically measured using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as methyl viologen or benzyl viologen, which changes color upon reduction.

Step-by-Step Protocol:

  • Reaction Mixture Preparation (in an anaerobic cuvette):

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0) and make it anaerobic by bubbling with nitrogen or argon gas.

    • To the cuvette, add the following reagents in order:

      • Anaerobic buffer

      • Coenzyme A (CoA)

      • Thiamine pyrophosphate (TPP)

      • Methyl viologen (or other electron acceptor)

      • 2-oxoacid substrate (e.g., pyruvate)

  • Assay Initiation and Measurement:

    • Seal the cuvette and pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by injecting a small amount of the purified OFOR enzyme.

    • Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 578 nm for methyl viologen).

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of the reduced electron acceptor to convert the rate of absorbance change to the rate of substrate conversion (enzyme activity).

Assay Principle Diagram:

OFOR_Assay_Principle OFOR OFOR (Enzyme) Acyl_CoA Acyl-CoA + CO₂ OFOR->Acyl_CoA MV_red Methyl Viologen (Reduced - Blue) OFOR->MV_red 2e⁻ Two_Oxoacid 2-Oxoacid + CoA Two_Oxoacid->OFOR MV_ox Methyl Viologen (Oxidized - Colorless) MV_ox->OFOR Spectrophotometer Spectrophotometer (Measures Absorbance at 578 nm) MV_red->Spectrophotometer

The principle of the spectrophotometric assay for OFOR activity.

Implications for Drug Development

The essential role of OFORs in the central metabolism of many pathogenic bacteria, coupled with their absence in humans, makes them attractive targets for the development of novel antimicrobial drugs. For instance, the POR of Helicobacter pylori is critical for its ability to colonize the human stomach. Inhibitors designed to specifically target the active site of bacterial OFORs could be effective antibiotics with a low risk of host toxicity. The comparative analysis of OFORs from different pathogens can aid in the design of broad-spectrum inhibitors or, conversely, highly specific agents that target a particular microorganism.

Biotechnological Relevance

The ability of OFORs to synthesize acyl-CoA molecules from 2-oxoacids makes them valuable tools in synthetic biology and metabolic engineering. They can be incorporated into engineered metabolic pathways for the production of biofuels, specialty chemicals, and pharmaceutical precursors. The selection of an OFOR with the desired substrate specificity and stability is crucial for the successful implementation of such pathways. For example, the thermostable POR from P. furiosus is a robust biocatalyst suitable for industrial applications that require high temperatures.

Conclusion and Future Directions

The 2-oxoacid:ferredoxin oxidoreductase family of enzymes represents a remarkable example of evolutionary adaptation, with members tailored to a wide range of thermal conditions, substrate specificities, and metabolic roles. Comparative studies of these enzymes provide valuable insights into enzyme structure-function relationships and the metabolic diversity of life. Future research in this area will likely focus on the discovery and characterization of novel OFORs from diverse environments, the elucidation of their regulatory mechanisms, and the engineering of these enzymes for novel biotechnological applications and as targets for next-generation therapeutics. The continued exploration of this enzyme family promises to yield exciting discoveries with significant scientific and practical implications.

References

  • Pyruvate-Ferredoxin Oxidoreductase from the Hyperthermophilic Archaeon, Pyrococcus furiosus. Journal of Biological Chemistry. [Link]

  • Characterization of a Pyruvate:Ferredoxin Oxidoreductase-Like Enzyme from the Human Pathogen Helicobacter pylori. Journal of Bacteriology. [Link]

  • Indolepyruvate Ferredoxin Oxidoreductase from the Cellulolytic Bacterium Clostridium thermocellum. Applied and Environmental Microbiology. [Link]

  • The 2-Oxoacid:Ferredoxin Oxidoreductase Family of Enzymes. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

  • Anaerobic Protein Purification. Methods in Enzymology. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-oxidopyridin-1-ium-2-sulfonic acid

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from acquisition to disposal. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-oxidopyridin-1-ium-2-sulfonic acid. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, 1-oxidopyridin-1-ium-2-sulfonic acid is classified as a hazardous substance.

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[1][2]Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Serious Eye Damage Poses a high risk of causing serious, potentially irreversible eye damage.[1][2]Always wear safety goggles or a face shield.[3]
Corrosive to Metals The acidic nature of the sulfonic acid group makes it potentially corrosive to certain metals.[2]Store in original or corrosion-resistant containers.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Handle only in a well-ventilated area or a certified chemical fume hood.[3][4]

All waste generated from this substance must be managed as hazardous waste in accordance with federal and local regulations.[5] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous materials under the Resource Conservation and Recovery Act (RCRA), meaning the generator is responsible for the waste from its creation to its final disposal.[6]

Immediate Safety & Spill Response Protocol

Accidents can happen, and preparedness is key. In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for larger quantities.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[4]

Step-by-Step Small Spill Cleanup Procedure

This procedure is for small spills (<100 mL) within a chemical fume hood. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[4]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Confirm the chemical fume hood is functioning correctly.

  • Contain the Spill: Use a spill absorbent sock or dike to prevent the spill from spreading.

  • Neutralize: Cautiously apply a suitable neutralizing agent, such as sodium bicarbonate or a commercial acid neutralizer, starting from the outside of the spill and working inward. Avoid strong bases.

  • Absorb: Once the fizzing (effervescence) from neutralization has stopped, cover the spill with an inert absorbent material like sand or vermiculite.[3][7]

  • Collect Waste: Carefully sweep the neutralized, absorbed material into a designated, compatible waste container.[3] Do not use metal containers.

  • Decontaminate: Wipe the spill area with a damp cloth. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal the waste container, label it clearly as "Hazardous Waste: 1-oxidopyridin-1-ium-2-sulfonic acid spill debris," and follow your institution's procedures for hazardous waste pickup.

Standard Disposal Procedure for Unused or Waste Product

Disposing of bulk or residual 1-oxidopyridin-1-ium-2-sulfonic acid requires a systematic approach to ensure regulatory compliance and safety.

Step-by-Step Bulk Disposal Workflow
  • Waste Characterization: The material must be classified as a hazardous waste, likely falling under the EPA's corrosivity characteristic (D002) due to its acidic nature.[5]

  • Container Selection:

    • Use only original or approved, corrosion-resistant containers. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is in good condition, with a tightly sealing lid.

    • Never mix this waste with other chemicals. Keep it in a dedicated container to avoid dangerous reactions.

  • Waste Segregation & Incompatibilities:

    • Store the waste container in a designated satellite accumulation area.

    • This material is a sulfonic acid. It is incompatible with and must be stored away from:

      • Bases (can cause violent reaction)

      • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)[4][8]

      • Metals (due to corrosive nature)

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[4]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "1-oxidopyridin-1-ium-2-sulfonic acid"

      • The specific hazard characteristics (e.g., "Corrosive")

      • The accumulation start date.

  • Arrange for Disposal:

    • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[3]

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to maintain the "cradle-to-grave" tracking required by the EPA.[9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing 1-oxidopyridin-1-ium-2-sulfonic acid waste in a laboratory setting.

G cluster_start cluster_assessment Initial Assessment cluster_spill_procedure Spill Response Protocol cluster_bulk_procedure Bulk Disposal Protocol cluster_final_steps Final Disposal Steps start Waste Generation (1-oxidopyridin-1-ium-2-sulfonic acid) spill Accidental Spill start->spill bulk Bulk / Residual Waste start->bulk ppe 1. Don PPE spill->ppe container 1. Select Corrosion-Resistant (HDPE) Container bulk->container neutralize 2. Neutralize with Sodium Bicarbonate ppe->neutralize absorb 3. Absorb with Inert Material neutralize->absorb collect_spill 4. Collect Debris in HDPE Container absorb->collect_spill label_waste Label Container as 'Hazardous Waste - Corrosive' collect_spill->label_waste segregate 2. Segregate from Incompatible Chemicals container->segregate segregate->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Disposal workflow for 1-oxidopyridin-1-ium-2-sulfonic acid.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Vertex AI Search.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency.
  • Understanding EPA Waste Rules: What You Need to Know - Maine Labpack. (2026, March 18). Maine Labpack.
  • Summary Chart of Hazardous Waste Permitting Regulations | US EPA. (2025, December 29). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 05). Sigma-Aldrich.
  • Safety Data Sheet - BroadPharm. (2016, October 06). BroadPharm.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 02). Fisher Scientific.
  • Section 2. Hazards identification - ChemView. ChemView.
  • Pyridine Standard Operating Procedure. Washington State University.
  • Appendix K - Incompatible Chemicals - Environment, Health and Safety. University of California, Berkeley.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Chemical Incompatibility Chart. University of California, Riverside.
  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. Utah State University.

Sources

Handling

Personal protective equipment for handling 1-oxidopyridin-1-ium-2-sulfonic acid

As a Senior Application Scientist, I recognize that handling specialized chemical metabolites requires moving beyond generic safety data sheets (SDS) to understand the physicochemical behavior of the molecule. 1-oxidopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chemical metabolites requires moving beyond generic safety data sheets (SDS) to understand the physicochemical behavior of the molecule. 1-oxidopyridin-1-ium-2-sulfonic acid (also known as pyrithione sulfonic acid, pyridine-N-oxide-2-sulfonic acid, or omadine sulfonic acid) is the stable, terminal degradation product of widely used pyrithione biocides (e.g., zinc and sodium pyrithione) [1].

While its parent compounds are highly toxic, this zwitterionic metabolite exhibits significantly reduced environmental toxicity. However, its molecular structure—featuring a strongly acidic sulfonic acid moiety and a polarized N-oxide group—dictates specific operational risks, primarily severe ocular and dermal irritation.

Here is the comprehensive, causality-driven guide for the safe handling, experimental processing, and disposal of 1-oxidopyridin-1-ium-2-sulfonic acid.

Comparative Hazard Profile & Risk Assessment

To understand why specific PPE and handling protocols are required, we must look at the quantitative hazard profile of the metabolite compared to its parent biocide. The sulfonic acid group makes aqueous solutions of this compound highly acidic, shifting the primary operational risk from systemic toxicity to localized tissue irritation[2].

Table 1: Quantitative Hazard Comparison

CompoundAquatic Toxicity (LC50)Primary Operational HazardHandling Priority
Zinc Pyrithione (Parent)< 10 µg/LSevere environmental toxicity, systemic hazardStrict containment, zero environmental release
1-Oxidopyridin-1-ium-2-sulfonic acid 29 - 36 mg/LDermal/Ocular Irritation (Strong organic acid)Personnel protection (PPE), acid neutralization

Causality-Driven PPE Specifications

Do not default to standard laboratory attire. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific reactivity and physical state of 1-oxidopyridin-1-ium-2-sulfonic acid.

Table 2: Required PPE and Scientific Justifications

PPE CategoryRecommended SpecificationCausality & Scientific Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant)Sulfonic acids can protonate and degrade certain polymers. Nitrile (butadiene-acrylonitrile) provides a robust, non-reactive barrier against aqueous acidic solutions.
Eye Protection Chemical splash goggles (ANSI Z87.1 or EN 166)The N-oxide sulfonic acid zwitterion poses severe eye irritation risks. Safety glasses are insufficient; a full orbital seal is required to prevent aerosolized acid exposure.
Body Protection Chemically resistant, knee-length lab coatPrevents particulate transfer to personal clothing during the weighing of lyophilized powders, which can later react with ambient moisture to form localized acidic spots.
Respiratory N95 or P100 particulate respirator (if outside hood)While the vapor pressure of the salt is negligible, handling the dry powder presents an inhalation risk of acidic particulates.

Operational Workflow & Experimental Protocol

The following self-validating protocol ensures that exposure risks are mitigated at every step of the experimental workflow.

G Start Hazard Assessment (Review SDS) PPE Don Specialized PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Draft > 0.5 m/s) PPE->Hood Weigh Weighing & Dissolution (Aqueous/Buffer) Hood->Weigh Spill Spill Event? Weigh->Spill Contain Contain & Neutralize (Basic Absorbent) Spill->Contain Yes Waste Waste Segregation (Aqueous Acidic) Spill->Waste No Contain->Waste Dispose EHS Compliant Disposal Waste->Dispose

Workflow for safe handling, spill response, and disposal of 1-oxidopyridin-1-ium-2-sulfonic acid.

Step-by-Step Handling Methodology

Step 1: Pre-Operational Verification

  • Action: Verify that the chemical fume hood has a face velocity between 0.4 and 0.6 m/s.

  • Causality: 1-oxidopyridin-1-ium-2-sulfonic acid is often supplied as a fine powder. Proper airflow prevents the inhalation of acidic dust before it is stabilized in an aqueous solution.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat. Tare the balance, carefully transfer the required mass using a clean stainless-steel spatula, and immediately seal the source container.

  • Causality: The compound is highly water-soluble and mildly hygroscopic. Minimizing atmospheric exposure prevents the powder from clumping and adhering to spatulas, which can lead to accidental spills.

Step 3: Dissolution and Buffer Preparation

  • Action: Slowly add the weighed powder to a heavily buffered aqueous solution (e.g., PBS or HEPES, pH 7.4) rather than pure deionized water. Stir continuously.

  • Causality: Dissolving a strong organic acid in unbuffered water will cause a rapid drop in pH. Pre-buffering the solvent neutralizes the sulfonic acid moiety upon dissolution, stabilizing the N-oxide and preventing localized acidic microenvironments that could degrade sensitive biological assays [3].

Step 4: Decontamination

  • Action: Wipe down the balance and fume hood surface with a mildly basic solution (e.g., 1% sodium bicarbonate), followed by a 70% ethanol wipe.

  • Causality: The bicarbonate neutralizes any microscopic acidic dust particles left behind, while the ethanol ensures rapid drying and removal of organic residues.

Logistical and Disposal Plan

Because 1-oxidopyridin-1-ium-2-sulfonic acid is the terminal degradation product of pyrithione, it is resistant to further mild oxidation [1]. However, its disposal must be carefully managed to prevent interactions with incompatible waste streams.

  • Aqueous Waste Segregation: Do not mix 1-oxidopyridin-1-ium-2-sulfonic acid waste with strong reducing agents or heavy metal waste. Collect all experimental runoff in a clearly labeled "Aqueous Acidic Waste" carboy.

  • Neutralization Check (Self-Validation): Before transferring the benchtop waste to the central accumulation area, test the pH using indicator strips. If the pH is below 5.0, carefully add 1M NaOH dropwise until the solution reaches a pH of 6.0–8.0.

  • Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and nitrile gloves in a designated solid hazardous waste bin. Do not dispose of these materials in standard municipal trash, as residual sulfonic acid can pose a contact hazard to sanitation workers.

References

  • Danish Environmental Protection Agency. "Ecotoxicological Assessment of Antifouling Biocides and Nonbiocidal Antifouling Paints." mst.dk. Available at:[Link]

  • U.S. Environmental Protection Agency. "Sodium Pyrithione Human Health and Ecological Draft Risk Assessment D457649." Regulations.gov. Available at:[Link]

  • U.S. Environmental Protection Agency. "Zinc Pyrithione Risk Assessment DP No. 459663." Regulations.gov. Available at: [Link]

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